p-Vinylguaiacol-d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
153.19 g/mol |
IUPAC Name |
4-ethenyl-2-(trideuteriomethoxy)phenol |
InChI |
InChI=1S/C9H10O2/c1-3-7-4-5-8(10)9(6-7)11-2/h3-6,10H,1H2,2H3/i2D3 |
InChI Key |
YOMSJEATGXXYPX-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C=C)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C)O |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to p-Vinylguaiacol-d3
This guide provides a comprehensive overview of this compound, a deuterated analog of the naturally occurring aromatic compound p-Vinylguaiacol. It is intended for use by professionals in research, scientific analysis, and drug development who require detailed technical information, including its chemical properties, applications, and relevant experimental protocols.
Introduction to this compound
This compound is the stable isotope-labeled form of p-Vinylguaiacol (4-vinyl-2-methoxyphenol). In this molecule, the three hydrogen atoms of the methoxy group are replaced with deuterium (d3). p-Vinylguaiacol itself is a significant aromatic compound found in various natural sources, including buckwheat, and is a key contributor to the aroma of many fermented foods and beverages like beer and coffee.[1][2] The deuterated form serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based applications, where it is used as an internal standard for the precise quantification of its unlabeled counterpart.[]
Synonyms:
Chemical Structure and Properties
This compound possesses a phenyl ring substituted with a vinyl group, a hydroxyl group, and a deuterated methoxy group.
Chemical Structure: The IUPAC name for this compound is 4-ethenyl-2-(trideuteriomethoxy)phenol.[]
Canonical SMILES: C(OC([2H])([2H])[2H])=C(C=C(C=C)C=C1)C1=O
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1335436-42-4 | [1][4][5] |
| Unlabeled CAS Number | 7786-61-0 | [2][4][5] |
| Molecular Formula | C₉H₇D₃O₂ | [1][4] |
| Molecular Weight | 153.19 g/mol | [1][][4] |
| Appearance | Clear Colorless Oil | [1] |
| Storage Conditions | 2-8°C, Amber Vial, Refrigerator | [1] |
Applications in Research and Development
As a stable isotope-labeled compound, this compound is primarily used as an internal standard in quantitative analyses. Its chemical behavior is nearly identical to the unlabeled p-Vinylguaiacol, but its increased mass allows it to be distinguished in mass spectrometry. This makes it crucial for:
-
Metabolic Research: To trace and quantify the metabolic pathways of phenolic compounds in biological systems.[]
-
Food and Beverage Analysis: For accurate quantification of p-Vinylguaiacol, a key flavor and aroma compound, to ensure quality control.
-
Environmental Analysis: Used as a standard for detecting and quantifying environmental pollutants derived from lignin degradation.[]
-
Polymer Science: In studies involving the synthesis of bio-based polymers from 4-vinylguaiacol, the deuterated analog can be used to monitor polymerization kinetics and reaction mechanisms.[6][7]
Experimental Protocols
While specific protocols for this compound are proprietary to the user's experimental design (e.g., as an internal standard spike-in), the following are detailed methodologies for the synthesis and analysis of its unlabeled analog, p-Vinylguaiacol, in which the deuterated form would be critically employed.
Bioconversion of Ferulic Acid to p-Vinylguaiacol
This protocol describes the production of p-Vinylguaiacol from ferulic acid using a whole-cell biocatalyst, a common and sustainable synthesis route.[8][9] this compound would be used as a standard for quantifying the yield of the final product via HPLC-MS.
Objective: To convert ferulic acid into p-Vinylguaiacol using the fungus Volvariella volvacea.
Materials:
-
Volvariella volvacea fungal strain
-
Potato Dextrose Agar (PDA)
-
Basal medium
-
Ferulic acid
-
Methanol (HPLC grade)
-
Whatman No. 1 filter paper
-
0.2 µm membrane filter
Methodology:
-
Fungal Culture Preparation: Grow the V. volvacea strain on PDA plates at ambient temperature for 7 days. Inoculate three 6 mm discs of mycelia into a 125 mL flask containing 25 mL of basal medium.[9]
-
Incubation: Incubate the flask at 30°C with shaking at 200 rpm.[9]
-
Initiation of Bioconversion: After 48 hours of incubation, add ferulic acid to the culture to a final concentration of 1 mM.[9]
-
Reaction: Continue the incubation at 30°C and 200 rpm for up to 120 hours.[9]
-
Sampling: Collect 0.5 mL samples periodically (e.g., every 6-12 hours).
-
Sample Preparation:
-
Filter the collected broth through Whatman No. 1 paper to remove mycelia.[9]
-
Dilute the filtrate with an equal volume of HPLC-grade methanol.[9] At this stage, a known concentration of this compound would be added as an internal standard.
-
Filter the diluted sample through a 0.2 µm membrane filter before analysis.[9]
-
-
Analysis: Analyze the sample using HPLC or LC-DAD-ESIMS to quantify the production of p-Vinylguaiacol against the internal standard.[9]
Synthesis of a p-Vinylguaiacol Derivative for Polymerization
This protocol outlines the protection of the phenolic hydroxyl group of p-Vinylguaiacol, a necessary step before radical polymerization, as unprotected phenols can inhibit the reaction.[7][10]
Objective: To synthesize an acetyl-protected 4-vinylguaiacol monomer (Ac4VG).
Materials:
-
4-Vinylguaiacol (4VG)
-
Ethyl acetate
-
Saturated brine solution
-
1.0 M HCl solution
-
Sodium sulfate (Na₂SO₄)
Methodology:
-
Reaction Setup: The specific reaction for acetylation (e.g., using acetic anhydride and a base catalyst) is performed.
-
Work-up:
-
Drying and Isolation:
-
Analysis: The final product's purity and identity are confirmed using ¹H-NMR and GC-MS. This compound can be used as a reference compound in GC-MS analysis to confirm the retention time of any unreacted starting material.
Visualized Workflow and Pathways
The following diagrams illustrate key processes related to p-Vinylguaiacol.
Caption: Enzymatic decarboxylation of ferulic acid to p-Vinylguaiacol.
Caption: Workflow for quantifying p-Vinylguaiacol using its deuterated analog.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-Vinylguaiacol | C9H10O2 | CID 332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | TRC-V424962-10MG | LGC Standards [lgcstandards.com]
- 5. This compound | TRC-V424962-10MG | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Bioproduction of High-Concentration 4-Vinylguaiacol Using Whole-Cell Catalysis Harboring an Organic Solvent-Tolerant Phenolic Acid Decarboxylase From Bacillus atrophaeus [frontiersin.org]
- 9. thaiscience.info [thaiscience.info]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to p-Vinylguaiacol-d3: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of p-Vinylguaiacol-d3, a deuterated analog of the naturally occurring phenolic compound p-Vinylguaiacol. This document is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, drug discovery, and molecular biology.
Core Physical and Chemical Properties
This compound, also known as 2-(methoxy-d3)-4-vinylphenol, is a stable isotope-labeled version of p-Vinylguaiacol. The deuterium labeling provides a valuable tool for various analytical and research applications, including metabolic studies and use as an internal standard in mass spectrometry-based quantification.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1335436-42-4 | [1] |
| Molecular Formula | C₉H₇D₃O₂ | [1] |
| Molecular Weight | 153.19 g/mol | [1] |
| Appearance | Clear Colorless Oil to Off-white Low Melting Solid | |
| Boiling Point | 245.0 ± 20.0 °C at 760 mmHg (Predicted) | |
| Density | 1.1 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in Chloroform, Methanol | |
| Storage | 2-8°C, Amber Vial, Refrigerator, Under inert atmosphere |
Table 2: Physical and Chemical Properties of Unlabeled p-Vinylguaiacol for Comparison
| Property | Value | Source |
| CAS Number | 7786-61-0 | [1] |
| Molecular Formula | C₉H₁₀O₂ | |
| Molecular Weight | 150.17 g/mol | |
| Melting Point | 25 - 29 °C | |
| Boiling Point | 224.0 °C at 760.00 mm Hg | [2] |
| Solubility | Insoluble in water; soluble in oils and alcohol | [2] |
Synthesis and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data of Unlabeled p-Vinylguaiacol:
-
¹H-NMR Spectrum: The ¹H-NMR spectrum of p-Vinylguaiacol typically shows signals corresponding to a methoxyl group (singlet, ~3.91 ppm), a hydroxyl group (singlet, ~5.61 ppm, exchangeable with D₂O), three aromatic protons (multiplet, ~6.88 ppm), and three olefinic protons (doublets and a double doublet, ~5.12, 5.58, and 6.63 ppm).[4]
-
Mass Spectrum (Electron Ionization): The mass spectrum of p-Vinylguaiacol shows a molecular ion peak (M⁺) at m/z 150, consistent with its molecular weight.
Experimental Protocols
Detailed experimental protocols for the analysis of p-Vinylguaiacol are crucial for its quantification and characterization in various matrices. Below are representative protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) analysis of the unlabeled compound, which can be adapted for the deuterated analog.
High-Performance Liquid Chromatography (HPLC) Method for p-Vinylguaiacol Analysis
This method is suitable for the quantification of p-Vinylguaiacol in liquid samples such as beverages.
Sample Preparation:
-
For beverage samples like orange juice, a solid-phase extraction (SPE) using a C18 cartridge is recommended for sample cleanup and concentration.
-
For wine samples, direct injection may be possible after filtration through a 0.45 µm filter.[5]
HPLC System and Conditions:
-
Instrumentation: An HPLC system equipped with a UV or fluorescence detector.[5][6]
-
Column: A reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size) is commonly used.[6][7]
-
Mobile Phase: An isocratic or gradient elution can be employed.
-
Isocratic: A mixture of methanol, ultrapure water, and phosphoric acid (e.g., 400:590:10, v/v/v).[6]
-
Gradient: A linear gradient starting with an aqueous mixture of tetrahydrofuran (THF) and acetonitrile and ending with a higher concentration of aqueous THF.
-
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Detection:
-
Injection Volume: 20 µL.[6]
Gas Chromatography (GC) Method for p-Vinylguaiacol Analysis
This method is highly sensitive and suitable for detecting trace amounts of p-Vinylguaiacol, particularly in complex matrices like beer.
Sample Preparation and Derivatization:
-
Extract the sample with a suitable solvent such as Freon 11.[8]
-
Evaporate the solvent to dryness.[8]
-
For enhanced sensitivity with an electron-capture detector (ECD), derivatize the extracted p-Vinylguaiacol to its heptafluorobutyrate (HFBA) derivative.[8] This involves reacting the extract with heptafluorobutyric anhydride in the presence of triethylamine.[8]
GC System and Conditions:
-
Instrumentation: A gas chromatograph equipped with an electron-capture detector (ECD) or a mass spectrometer (MS).[8]
-
Column: A packed column such as 5% SE-30 on Chromosorb W (HP) or a capillary column like HP-INNOWAX.[8][9]
-
Temperatures:
-
Carrier Gas: Nitrogen at a flow rate of 30 mL/min.[8]
-
Injection Volume: 1 µL.[8]
Biological Activity and Signaling Pathways
p-Vinylguaiacol, the unlabeled counterpart of this compound, has demonstrated significant biological activities, particularly in the context of cancer research. It has been shown to possess anticancer properties against human colorectal and pancreatic cancer cells.[10][11] The primary mechanisms of its anticancer action involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[10]
Induction of Apoptosis
p-Vinylguaiacol induces apoptosis in cancer cells through a caspase-dependent pathway.[10] Studies have shown that treatment with p-Vinylguaiacol leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).[10]
Caption: Apoptosis induction by p-Vinylguaiacol via intrinsic and extrinsic pathways.
Cell Cycle Arrest
In addition to inducing apoptosis, p-Vinylguaiacol can halt the proliferation of cancer cells by causing cell cycle arrest, primarily at the G1 phase.[10] This prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting their division and growth. In some cancer cell lines, it has also been observed to induce S and G2/M phase arrest.[10]
Caption: p-Vinylguaiacol induces G1 phase cell cycle arrest.
Modulation of Signaling Pathways
The anticancer effects of p-Vinylguaiacol are also associated with the modulation of key signaling pathways involved in cell survival and migration. Specifically, it has been shown to decrease the phosphorylation of Focal Adhesion Kinase (FAK) and AKT, two critical proteins in pathways that promote cancer cell proliferation and metastasis.[11]
Caption: Inhibition of FAK and AKT signaling by p-Vinylguaiacol.
Conclusion
This compound is a valuable tool for researchers in various scientific disciplines. Its physical and chemical properties, coupled with the known biological activities of its unlabeled analog, make it a compound of significant interest. The experimental protocols provided herein offer a starting point for the reliable analysis of this compound. Furthermore, the elucidation of its involvement in key cellular signaling pathways opens avenues for its potential application in drug development and cancer research. This technical guide serves as a foundational resource to facilitate further investigation and application of this compound.
References
- 1. This compound | TRC-V424962-10MG | LGC Standards [lgcstandards.com]
- 2. 4-Vinylguaiacol, an Active Metabolite of Ferulic Acid by Enteric Microbiota and Probiotics, Possesses Significant Activities against Drug-Resistant Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. weinobst.at [weinobst.at]
- 6. scielo.br [scielo.br]
- 7. cub.ynu.edu.cn [cub.ynu.edu.cn]
- 8. agraria.com.br [agraria.com.br]
- 9. Analysis of Volatile Phenolic Compounds Responsible for 4-vinylguaiacol-like Odor Characteristics of Sake [jstage.jst.go.jp]
- 10. 4-Vinylguaiacol, an Active Metabolite of Ferulic Acid by Enteric Microbiota and Probiotics, Possesses Significant Activities against Drug-Resistant Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Methoxy-4-vinylphenol Attenuates Migration of Human Pancreatic Cancer Cells via Blockade of FAK and AKT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Deuterated p-Vinylguaiacol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two viable synthetic pathways for producing deuterated p-Vinylguaiacol (4-vinyl-2-methoxyphenol-d3), a valuable isotopically labeled compound for use as an internal standard in mass spectrometry-based quantification and in metabolic studies. The synthesis strategies detailed herein leverage commercially available deuterated reagents and well-established organic transformations, offering reproducible and scalable methods for laboratory preparation.
Introduction
p-Vinylguaiacol is a naturally occurring phenolic compound found in various essential oils and is a significant flavor and aroma component in many foods and beverages. Its deuterated analogue, specifically with deuterium atoms on the methoxy group (p-Vinylguaiacol-d3), serves as an ideal internal standard for analytical applications due to its identical chemical properties to the unlabeled compound but distinct mass. This guide outlines two primary synthesis routes starting from commercially available precursors.
Synthesis Pathway 1: Wittig Reaction of Deuterated Vanillin
This pathway involves the initial synthesis of deuterated vanillin (vanillin-d3) followed by a Wittig reaction to introduce the vinyl group.
Diagram of Synthesis Pathway 1
Caption: Synthesis of this compound via deuterated vanillin and a subsequent Wittig reaction.
Experimental Protocols
Step 1: Synthesis of Vanillin-d3
A facile and efficient method for the synthesis of vanillin-d3 involves the selective methylation of 3,4-dihydroxybenzaldehyde using deuterated iodomethane.[1][2]
-
Materials: 3,4-dihydroxybenzaldehyde, iodomethane-d3 (CD3I), sodium hydroxide (NaOH), methanol, dichloromethane, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve 3,4-dihydroxybenzaldehyde (1.0 eq) in a 4 M solution of sodium hydroxide in methanol.
-
To this solution, add iodomethane-d3 (1.0 eq) dropwise with stirring.
-
Allow the reaction to proceed at room temperature for 2 hours.
-
Acidify the reaction mixture with 1 M HCl.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield vanillin-d3.
-
Step 2: Wittig Reaction to form this compound
The conversion of the aldehyde functionality in vanillin-d3 to a vinyl group is effectively achieved through a Wittig reaction.[3][4][5][6][7]
-
Materials: Vanillin-d3, methyltriphenylphosphonium bromide, n-butyllithium (n-BuLi), tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride.
-
Procedure:
-
Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise.
-
Allow the resulting ylide solution to stir at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add a solution of vanillin-d3 (1.0 eq) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Quantitative Data
| Step | Reactant | Product | Molar Yield (%) | Purity (%) |
| 1 | 3,4-Dihydroxybenzaldehyde | Vanillin-d3 | ~52[2] | >98 |
| 2 | Vanillin-d3 | This compound | ~60-70 (estimated) | >95 |
Synthesis Pathway 2: Decarboxylation of Deuterated Ferulic Acid
This alternative pathway involves the synthesis of deuterated ferulic acid from deuterated vanillin, followed by decarboxylation.
Diagram of Synthesis Pathway 2
Caption: Synthesis of this compound via Knoevenagel condensation of deuterated vanillin followed by decarboxylation.
Experimental Protocols
Step 1: Synthesis of Ferulic Acid-d3
Deuterated ferulic acid can be prepared from vanillin-d3 through a Knoevenagel condensation with malonic acid.[8]
-
Materials: Vanillin-d3, malonic acid, pyridine, piperidine, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve vanillin-d3 (1.0 eq) and malonic acid (1.5 eq) in pyridine.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture at 80-90 °C for 4-6 hours.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.
-
Collect the precipitated ferulic acid-d3 by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Step 2: Decarboxylation to form this compound
The final step involves the decarboxylation of ferulic acid-d3. This can be achieved through thermal or enzymatic methods.[9][10]
-
Thermal Decarboxylation:
-
Materials: Ferulic acid-d3, quinoline, copper powder.
-
Procedure:
-
Suspend ferulic acid-d3 (1.0 eq) in quinoline.
-
Add a catalytic amount of copper powder.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and dilute with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with dilute HCl to remove quinoline, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
-
Enzymatic Decarboxylation:
-
Materials: Ferulic acid-d3, phenolic acid decarboxylase (PAD), suitable buffer (e.g., sodium phosphate buffer, pH 6.0).
-
Procedure:
-
Dissolve ferulic acid-d3 in the appropriate buffer.
-
Add the phenolic acid decarboxylase enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 25-37 °C) for a specified period (e.g., 24 hours).
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to obtain this compound.
-
-
Quantitative Data
| Step | Reactant | Product | Molar Yield (%) | Purity (%) |
| 1 | Vanillin-d3 | Ferulic acid-d3 | ~80-90 (estimated) | >95 |
| 2a (Thermal) | Ferulic acid-d3 | This compound | ~40-60 (estimated) | >95 |
| 2b (Enzymatic) | Ferulic acid-d3 | This compound | Variable (up to 90) | High |
Logical Workflow for Synthesis Route Selection
References
- 1. One step synthesis of vanillin d3 (4-hydroxy-3-(methoxy d3)-benzaldehyde) | Semantic Scholar [semanticscholar.org]
- 2. Facile synthesis of deuterated and [(14) C]labeled analogs of vanillin and curcumin for use as mechanistic and analytical tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reagents - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tandfonline.com [tandfonline.com]
- 9. An endogenous factor enhances ferulic acid decarboxylation catalyzed by phenolic acid decarboxylase from Candida guilliermondii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lupinepublishers.com [lupinepublishers.com]
p-Vinylguaiacol-d3 CAS number and molecular weight
This technical guide provides a comprehensive overview of p-Vinylguaiacol-d3, a deuterated form of p-Vinylguaiacol. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and relevant biological pathways.
Core Compound Data
This compound is the isotopically labeled analog of p-Vinylguaiacol, an aromatic compound of interest in various research fields. The incorporation of three deuterium atoms on the methoxy group makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods.
| Property | Value | Source |
| CAS Number | 1335436-42-4 | [1][2][3] |
| Molecular Formula | C₉H₇D₃O₂ | [1][2][3] |
| Molecular Weight | 153.19 g/mol | [1][2][3] |
| Appearance | Clear Colorless Oil | [1] |
| Storage | 2-8°C, Amber Vial, Refrigerator | [1] |
| Unlabeled CAS Number | 7786-61-0 | [4][5] |
Applications in Research
This compound is primarily utilized as an internal standard in Stable Isotope Dilution Analysis (SIDA) for the accurate quantification of its unlabeled counterpart, p-Vinylguaiacol, in various matrices. SIDA is a highly accurate method for quantifying compounds as the isotopically labeled standard behaves almost identically to the analyte during sample preparation and analysis, thus correcting for matrix effects and procedural losses.[6]
The unlabeled form, p-Vinylguaiacol (4-vinylguaiacol) , is a naturally occurring compound found in sources like buckwheat and is a product of the microbial metabolism of ferulic acid.[1] It is recognized for its distinct smoky and spicy aroma and has garnered significant interest for its biological activities.
Biological Activity of p-Vinylguaiacol
Research has demonstrated that p-Vinylguaiacol exhibits significant biological effects, particularly in the realms of oncology and inflammation.
Anti-cancer Activity
p-Vinylguaiacol has shown promising anti-proliferative effects against various cancer cell lines, including drug-resistant human colorectal cancer cells and breast cancer cells.[7][8] Its mechanisms of action include:
-
Cell Cycle Arrest: It can induce cell cycle arrest at the G1 phase.[7]
-
Induction of Apoptosis: It has been shown to trigger programmed cell death in cancer cells.[7]
-
Inhibition of EGFR Signaling: p-Vinylguaiacol can inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell growth and proliferation.[8]
The following table summarizes the reported anti-proliferative activity of p-Vinylguaiacol:
| Cell Line | IC₅₀ Value | Reference |
| HT-29 (colorectal cancer) | 350 µM | [7] |
Anti-inflammatory Activity
p-Vinylguaiacol has also been reported to possess anti-inflammatory properties through the suppression of key inflammatory pathways.
Signaling Pathways
The biological activity of p-Vinylguaiacol is linked to its ability to modulate critical cellular signaling pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation, and its overactivation is a hallmark of many cancers. p-Vinylguaiacol has been shown to inhibit EGF-induced cell growth.
Caption: Inhibition of the EGFR signaling pathway by p-Vinylguaiacol.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial downstream effector of EGFR signaling and plays a central role in cell proliferation, differentiation, and survival. p-Vinylguaiacol has been shown to suppress the activation of the MAPK pathway.
Caption: p-Vinylguaiacol mediated inhibition of the MAPK signaling cascade.
Experimental Protocols
The following is a representative protocol for the quantification of p-Vinylguaiacol in a liquid matrix (e.g., beverage) using Stable Isotope Dilution Analysis with Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Reagents
-
This compound (Internal Standard)
-
p-Vinylguaiacol (Analytical Standard)
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous Sodium Sulfate
-
Methanol, HPLC grade
-
Sample matrix (e.g., beer, fruit juice)
-
Volumetric flasks, pipettes, and vials
Standard Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve p-Vinylguaiacol and this compound in methanol in separate volumetric flasks to obtain stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the p-Vinylguaiacol stock solution with methanol to cover the expected concentration range in the samples.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 10 µg/mL) in methanol.
-
Sample Preparation
-
Spiking with Internal Standard:
-
To a known volume of the liquid sample (e.g., 10 mL), add a precise volume of the this compound working internal standard solution to achieve a final concentration within the calibration range.
-
-
Liquid-Liquid Extraction:
-
Add an equal volume of DCM to the spiked sample in a separatory funnel.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic (DCM) layer.
-
Repeat the extraction twice more with fresh DCM.
-
-
Drying and Concentration:
-
Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.
-
GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A suitable capillary column for the separation of phenolic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
p-Vinylguaiacol: Monitor characteristic ions (e.g., m/z 150, 135, 107).
-
This compound: Monitor characteristic ions (e.g., m/z 153, 138, 110).
-
-
Data Analysis
-
Calibration Curve:
-
Inject the calibration standards spiked with the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of p-Vinylguaiacol to the peak area of this compound against the concentration of p-Vinylguaiacol.
-
-
Quantification:
-
Inject the prepared samples.
-
Determine the peak area ratio of the analyte to the internal standard in the samples.
-
Calculate the concentration of p-Vinylguaiacol in the original sample using the calibration curve.
-
This technical guide provides a foundational understanding of this compound and its applications. For specific research applications, further optimization of experimental protocols is recommended.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. datapdf.com [datapdf.com]
- 7. Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
A Technical Guide to the Isotopic Purity and Labeling of p-Vinylguaiacol-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, labeling, and analytical characterization of p-Vinylguaiacol-d3. The focus is on ensuring and verifying its isotopic purity for use in sensitive research and development applications. Stable isotope-labeled compounds like this compound are crucial as internal standards in quantitative mass spectrometry-based analyses, for tracing metabolic pathways, and for elucidating reaction mechanisms.[1][2][3]
Introduction to this compound
p-Vinylguaiacol (2-methoxy-4-vinylphenol) is an aromatic compound found in various natural sources and is a key flavor and aroma component.[4] Its deuterated isotopologue, this compound, is labeled with three deuterium atoms on the methoxy group. This labeling makes it an ideal internal standard for analytical quantification of its unlabeled counterpart, as it co-elutes chromatographically but is distinguishable by its higher mass. The accuracy of such quantitative methods is highly dependent on the isotopic purity of the labeled standard.
Synthesis and Labeling Pathway
The synthesis of this compound typically involves the introduction of a trideuteriomethyl group onto a suitable precursor. A common synthetic route starts from ferulic acid, which can be decarboxylated to yield p-vinylguaiacol.[5] For the deuterated analog, a plausible pathway involves the protection of the phenolic hydroxyl group, followed by demethylation and subsequent remethylation using a deuterated reagent like iodomethane-d3, and finally deprotection.
Figure 1: Proposed synthetic workflow for this compound.
Physicochemical and Isotopic Data
Accurate characterization of this compound is essential. The following tables summarize its key properties and typical analytical specifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-(methoxy-d3)-4-vinylphenol | [6] |
| Synonyms | 4-Ethenyl-2-methoxy-phenol-d3, 4-Vinyl-guaiacol-d3 | [][8] |
| CAS Number | 1335436-42-4 | [6][8] |
| Molecular Formula | C₉H₇D₃O₂ | [6][9] |
| Molecular Weight | 153.19 g/mol | [6][8] |
| Unlabeled CAS Number | 7786-61-0 | [6] |
Table 2: Typical Analytical Specifications
| Parameter | Specification | Method |
| Chemical Purity | ≥95% | LC-MS |
| Isotopic Purity | ≥98 atom % D | MS, NMR |
| Isotopic Enrichment | >99% | MS |
| Appearance | Clear Colorless Oil | Visual |
Experimental Protocols for Purity Determination
The determination of isotopic and chemical purity relies primarily on high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]
Protocol 1: Isotopic Enrichment Analysis by LC-HRMS
This method is used to separate the analyte from non-labeled impurities and to determine the isotopic distribution.
-
Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent (e.g., Methanol or Chloroform) to a final concentration of approximately 1 µg/mL.[]
-
Chromatographic Separation:
-
System: UHPLC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with Water (A) and Acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan from m/z 100-300.
-
Data Analysis: a. Extract the ion chromatograms for the [M+H]⁺ ions of this compound (m/z 154.10) and any unlabeled p-Vinylguaiacol (m/z 151.08). b. Integrate the peak areas for each isotopologue. c. Calculate the isotopic enrichment by determining the ratio of the labeled species to the sum of all species. Corrections for the natural abundance of ¹³C should be applied for high accuracy.[10]
-
Protocol 2: Structural Confirmation and Purity by NMR
NMR spectroscopy confirms the position of the deuterium labels and provides quantitative information on isotopic purity.[1][11]
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard proton NMR spectrum.
-
Analysis: The spectrum of the unlabeled compound shows a singlet for the methoxy protons (-OCH₃) around 3.91 ppm.[12] In this compound, this signal should be absent or significantly reduced. The isotopic purity can be estimated by comparing the integral of the residual -OCH₃ signal to the integrals of other non-labeled protons on the molecule.
-
-
²H NMR Spectroscopy:
-
Experiment: Deuterium NMR spectrum.
-
Analysis: A single resonance corresponding to the -OCD₃ group should be observed, confirming the location of the label. The integral of this peak can be used for quantitative assessment of deuterium content.[11]
-
Analytical and Quality Control Workflow
A robust workflow is necessary to ensure the quality of each batch of this compound. This involves synthesis, purification, and rigorous analytical testing.
Figure 2: Quality control workflow for this compound.
Conclusion
The reliability of research data obtained using stable isotope-labeled standards is directly linked to the quality of those standards. For this compound, a combination of chromatographic and spectroscopic techniques is essential for comprehensive characterization. By implementing the detailed protocols and workflows described in this guide, researchers and drug development professionals can confidently verify the chemical and isotopic purity of this compound, ensuring the accuracy and reproducibility of their experimental results.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Vinylguaiacol | C9H10O2 | CID 332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | TRC-V424962-10MG | LGC Standards [lgcstandards.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound | TRC-V424962-10MG | LGC Standards [lgcstandards.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Natural Occurrence and Formation of p-Vinylguaiacol
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Vinylguaiacol (4-vinylguaiacol), a phenolic compound with a characteristic spicy, clove-like aroma, is a significant flavor and fragrance compound found in a variety of natural sources. Its presence can be both desirable, contributing to the complex sensory profiles of certain foods and beverages, and undesirable, leading to off-flavors. This technical guide provides a comprehensive overview of the natural occurrence of p-vinylguaiacol, its formation through biosynthetic and chemical pathways, and detailed methodologies for its analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the multifaceted nature of this compound.
Natural Occurrence of p-Vinylguaiacol
p-Vinylguaiacol is biosynthesized by a diverse range of organisms, including plants, bacteria, and fungi. It is frequently identified as a volatile or semi-volatile compound in numerous food and beverage products.
Occurrence in Plant Kingdom
While p-vinylguaiacol is not typically found in high concentrations in fresh plant tissues, its precursor, ferulic acid, is abundant. Ferulic acid is a hydroxycinnamic acid that is a key component of the lignocellulose in plant cell walls.[1][2] The presence of ferulic acid in various plant materials provides a significant reservoir for the formation of p-vinylguaiacol upon processing or microbial action. Plants in which p-vinylguaiacol or its precursors have been noted include:
-
Cereals: Wheat, barley, and corn are rich sources of ferulic acid, which can be released and converted to p-vinylguaiacol during processes like malting and fermentation.[2]
-
Fruits and Vegetables: Ferulic acid is present in fruits such as oranges and in various vegetables.[3]
-
Clerodendrum infortunatum : This plant has been specifically identified as containing p-vinylguaiacol.[4]
Occurrence in Food and Beverages
The formation of p-vinylguaiacol is particularly significant in the context of food and beverage production, where it can be a key flavor component or an indicator of spoilage.
| Food/Beverage | Typical Concentration Range | Notes | Reference(s) |
| Beer | |||
| Ale | 0.00 - 0.20 mg/L | Can be a desirable characteristic in certain styles like Weissbiers. | [5] |
| Dark Beer | 0.04 - 0.50 mg/L | Higher concentrations often found in darker, more roasted malt beers. | [6] |
| Regular Beer | 0.00 - 4.10 mg/L | Levels can vary significantly based on yeast strain and brewing conditions. | [6] |
| Orange Juice | |||
| Stored at 20°C (18 weeks) | 42 µg/L | Formation increases with storage time and temperature. | [7] |
| Stored at 30°C (18 weeks) | 223 µg/L | Considered an off-flavor in orange juice. | [7] |
| Stored at 40°C (18 weeks) | 778 µg/L | Indicates thermal abuse of the product. | [7] |
| Coffee | |||
| Filter Coffee | 4.60 mg/L | Formed during the roasting of coffee beans from ferulic acid. | [6] |
| Decaffeinated Filter Coffee | 7.50 mg/L | [6] | |
| Other | |||
| Sesame Seed Meal | 0.072 mg/kg | Contributes to the roasted aroma. | [6] |
Microbial Sources
A wide array of microorganisms are capable of decarboxylating ferulic acid to produce p-vinylguaiacol. This is a common metabolic pathway observed in bacteria and yeast.
-
Bacteria: Various bacterial species, including Bacillus cereus, Bacillus atrophaeus, Enterobacter sp., and certain probiotic strains like Lactobacillus and Bifidobacterium, have been shown to efficiently convert ferulic acid to p-vinylguaiacol.[8][9][10]
-
Yeast: Saccharomyces cerevisiae, the primary yeast used in baking and brewing, can produce p-vinylguaiacol, especially strains that are positive for phenolic off-flavor (POF+).[11]
Formation of p-Vinylguaiacol
The formation of p-vinylguaiacol can occur through both biological and chemical pathways, with the enzymatic decarboxylation of ferulic acid being the most significant natural route.
Biosynthesis from Ferulic Acid
The primary biosynthetic pathway for p-vinylguaiacol involves the enzymatic decarboxylation of ferulic acid.
Ferulic acid is synthesized in plants via the shikimate pathway, a central metabolic route for the biosynthesis of aromatic amino acids and other phenylpropanoids.[12]
The conversion of ferulic acid to p-vinylguaiacol is catalyzed by the enzyme ferulic acid decarboxylase (FDC) in yeast and phenolic acid decarboxylase (PAD) in bacteria.[3][8] This is a non-oxidative decarboxylation reaction.
The proposed mechanism for FDC1 in Saccharomyces cerevisiae involves a 1,3-dipolar cycloaddition between a prenylated FMN (prFMN) cofactor and the α,β-unsaturated carboxylic acid substrate.[8] This leads to the formation of a pyrrolidine cycloadduct, which then undergoes decarboxylation and ring-opening to release p-vinylguaiacol and regenerate the prFMN cofactor.[8]
The expression of the padC gene, which encodes for phenolic acid decarboxylase in Bacillus subtilis, is regulated by the transcriptional repressor PadR. In the presence of phenolic acids like ferulic acid, PadR is inactivated, leading to the expression of PadC and the subsequent decarboxylation of the phenolic acid.[7][9]
Chemical Formation
p-Vinylguaiacol can also be formed through non-enzymatic chemical reactions, primarily through thermal decarboxylation.
-
Thermal Decarboxylation: At elevated temperatures, such as those encountered during the roasting of coffee beans or the boiling of wort in brewing, ferulic acid can undergo thermal decarboxylation to yield p-vinylguaiacol.[11][12] This reaction can also occur during the storage of acidic beverages like orange juice at elevated temperatures.[7]
-
Chemical Synthesis: A laboratory synthesis of p-vinylguaiacol can be achieved from vanillin. This multi-step process involves the reaction of vanillin with acetic anhydride and sodium acetate, followed by acidic hydrolysis to form 3-methoxy-4-hydroxycinnamic acid. Subsequent heating with quinoline and hydroquinone leads to decarboxylation and the formation of p-vinylguaiacol.[13]
Experimental Protocols
Accurate quantification of p-vinylguaiacol is essential for quality control in the food and beverage industry and for research purposes. The following are detailed protocols for the analysis of p-vinylguaiacol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantification of p-Vinylguaiacol in Beverages by HPLC
This protocol is suitable for the analysis of p-vinylguaiacol in beverages such as beer and orange juice.
3.1.1. Materials and Reagents
-
p-Vinylguaiacol standard (≥98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or phosphoric acid)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Syringe filters (0.45 µm)
3.1.2. Sample Preparation
-
Degassing (for carbonated beverages): Sonicate the beverage sample for 15-20 minutes to remove dissolved carbon dioxide.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 10 mL of the degassed beverage sample onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.
-
Elute the retained phenolic compounds with 2 mL of methanol.
-
-
Filtration: Filter the eluate through a 0.45 µm syringe filter into an HPLC vial.
3.1.3. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Example Gradient: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection: UV detector at 260 nm or a fluorescence detector with excitation at 260 nm and emission at 340 nm for higher sensitivity.
3.1.4. Quantification
Prepare a calibration curve using standard solutions of p-vinylguaiacol of known concentrations. Quantify the amount of p-vinylguaiacol in the sample by comparing its peak area to the calibration curve.
Quantification of p-Vinylguaiacol in Microbial Cultures by GC-MS
This protocol is suitable for the analysis of p-vinylguaiacol produced in microbial fermentation broths.
3.2.1. Materials and Reagents
-
p-Vinylguaiacol standard (≥98% purity)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., 4-ethylguaiacol)
-
GC-MS vials with inserts
3.2.2. Sample Preparation
-
Centrifugation: Centrifuge the microbial culture at 10,000 x g for 10 minutes to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant.
-
Liquid-Liquid Extraction:
-
To 5 mL of the supernatant, add 10 µL of the internal standard solution (e.g., 1000 mg/L in ethanol).
-
Add 5 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic layer (ethyl acetate).
-
-
Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration (Optional): If the concentration of p-vinylguaiacol is expected to be low, the extract can be concentrated under a gentle stream of nitrogen.
-
Transfer: Transfer the final extract to a GC-MS vial.
3.2.3. GC-MS Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 150 °C at 5 °C/min.
-
Ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume).
-
MS Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
3.2.4. Quantification
Identify p-vinylguaiacol based on its retention time and mass spectrum (characteristic ions: m/z 150, 135, 107). Quantify using the peak area ratio of p-vinylguaiacol to the internal standard against a calibration curve prepared with standards.
Conclusion
p-Vinylguaiacol is a naturally occurring phenolic compound with significant implications for the flavor and aroma of a wide range of food and beverage products. Its formation is primarily driven by the enzymatic decarboxylation of ferulic acid, a ubiquitous component of plant cell walls, by various microorganisms. Understanding the natural occurrence, formation pathways, and analytical methodologies for p-vinylguaiacol is crucial for quality control in the food industry, for the development of novel flavor compounds, and for research into microbial metabolism and its applications. The detailed information and protocols provided in this guide offer a solid foundation for professionals working with this important molecule.
References
- 1. Artificial Biosynthetic Pathway for Efficient Synthesis of Vanillin, a Feruloyl-CoA-Derived Natural Product from Eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure and Mechanism of Ferulic Acid Decarboxylase (FDC1) from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and Mechanism of Ferulic Acid Decarboxylase (FDC1) from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. uniprot.org [uniprot.org]
- 7. Phenolic Acid-Mediated Regulation of the padC Gene, Encoding the Phenolic Acid Decarboxylase of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferulic acid decarboxylase - Wikipedia [en.wikipedia.org]
- 9. Phenolic acid-mediated regulation of the padC gene, encoding the phenolic acid decarboxylase of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cool Temperature Enhances Growth, Ferulic Acid and Flavonoid Biosynthesis While Inhibiting Polysaccharide Biosynthesis in Angelica sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. researchgate.net [researchgate.net]
- 13. Solid-phase extraction and HPLC determination of 4-vinyl guaiacol and its precursor, ferulic acid, in orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]
p-Vinylguaiacol-d3: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for p-Vinylguaiacol-d3. Given the limited availability of specific stability data for the deuterated form, this document outlines a robust stability testing plan based on established principles for analogous compounds and international guidelines. It includes recommended storage conditions, potential degradation pathways, and a proposed stability-indicating analytical method.
Summary of Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. Based on information from various suppliers and general guidelines for the storage of deuterated and phenolic compounds, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (long-term) or 2-8°C (short-term) | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Protects against oxidation, a likely degradation pathway for phenols. |
| Container | Amber glass vial | Protects from light to prevent photodegradation and provides an inert storage surface. |
| Handling | Minimize exposure to air and moisture | Prevents oxidation and potential hydrolysis. |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively published, information on the non-deuterated p-vinylguaiacol and similar phenolic compounds suggests the following potential routes of degradation. These pathways are critical considerations for designing stability studies and developing analytical methods.
A proposed logical workflow for investigating these degradation pathways is presented below.
A Technical Guide to p-Vinylguaiacol-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability of p-Vinylguaiacol-d3, a crucial deuterated standard for a variety of research applications. This document outlines key suppliers, product specifications, and a detailed experimental workflow for its use in quantitative analysis.
Introduction to this compound
This compound (Deuterated 4-vinylguaiacol) is the isotopically labeled form of p-vinylguaiacol, a naturally occurring phenolic compound found in various essential oils, roasted coffee, and certain fruits. Due to its distinct smoky and spicy aroma, p-vinylguaiacol is a significant flavor and fragrance compound. The deuterated analog, this compound, serves as an invaluable internal standard in quantitative analytical methods, particularly in gas chromatography-mass spectrometry (GC-MS). Its use allows for precise and accurate quantification of the unlabeled compound in complex matrices by correcting for variations in sample preparation and instrument response.
Commercial Suppliers of this compound
For researchers seeking to procure this compound, several reputable chemical suppliers offer this compound in various research-grade quantities. The following table summarizes the key information from prominent commercial vendors.
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |
| LGC Standards (distributor for Toronto Research Chemicals) | TRC-V424962-10MG | Not specified on the product page | 10 mg | 1335436-42-4 |
| Pharmaffiliates | PA STI 087140 | Not specified on the product page | Inquire for details | 1335436-42-4[1] |
| BOC Sciences | BLP-003928 | Not specified on the product page | Inquire for details | 1335436-42-4[] |
| Santa Cruz Biotechnology | sc-##### (inquire) | Not specified on the product page | Inquire for details | 1335436-42-4[3][4] |
| Clearsynth | Inquire for deuterated | Not specified on the product page | Inquire for details | 1335436-42-4[5][6] |
Note: Purity and available quantities are often subject to change and may require direct inquiry with the supplier. It is recommended to request a certificate of analysis for lot-specific data.
Experimental Protocol: Quantification of p-Vinylguaiacol in a Liquid Matrix using HS-SPME-GC-MS
The following is a representative experimental protocol for the quantification of p-vinylguaiacol in a liquid matrix (e.g., wine, fruit juice) using this compound as an internal standard. This method utilizes headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).
Materials and Reagents
-
This compound (Internal Standard)
-
p-Vinylguaiacol (Analytical Standard)
-
Methanol or Ethanol (for stock solutions)
-
Deionized Water
-
Sodium Chloride (NaCl)
-
SPME vials (20 mL) with septa
-
SPME fiber assembly (e.g., DVB/CAR/PDMS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.
-
Prepare a series of calibration standards of unlabeled p-vinylguaiacol in the matrix of interest (or a model matrix) at concentrations ranging from 1 to 100 µg/L.
-
Spike each calibration standard and sample with the this compound internal standard stock solution to a final concentration of 10 µg/L.
-
-
Sample Preparation (HS-SPME):
-
Place 5 mL of the sample (or calibration standard) into a 20 mL SPME vial.
-
Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Seal the vial with a septum cap.
-
Equilibrate the vial at 60°C for 15 minutes in a heating block or autosampler agitator.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with agitation.
-
-
GC-MS Analysis:
-
Desorb the extracted analytes from the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.
-
Use a suitable GC temperature program to separate the analytes. For example:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/minute to 220°C.
-
Hold at 220°C for 5 minutes.
-
-
The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor the following ions:
-
p-Vinylguaiacol: m/z 150 (quantification), 135, 107 (qualifiers)
-
This compound: m/z 153 (quantification), 138, 110 (qualifiers)
-
-
-
Data Analysis:
-
Integrate the peak areas of the quantification ions for both p-vinylguaiacol and this compound.
-
Calculate the response ratio (Area of p-vinylguaiacol / Area of this compound).
-
Construct a calibration curve by plotting the response ratio against the concentration of the unlabeled p-vinylguaiacol standards.
-
Determine the concentration of p-vinylguaiacol in the samples by interpolating their response ratios on the calibration curve.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the quantification of p-vinylguaiacol using a deuterated internal standard and HS-SPME-GC-MS.
Caption: Experimental workflow for p-vinylguaiacol quantification.
Signaling Pathways and Logical Relationships
In the context of this technical guide, the primary logical relationship is the analytical workflow, which is depicted in the experimental workflow diagram above. This process does not involve biological signaling pathways. The core principle is the use of an isotope-labeled internal standard to ensure accurate quantification by accounting for any analyte loss during sample preparation and injection, as well as variations in instrument response. The logical flow is from sample and standard preparation, through extraction and instrumental analysis, to data processing and final quantification.
This guide provides a foundational understanding for researchers utilizing this compound in their analytical protocols. For specific applications, further optimization of the experimental conditions may be necessary.
References
Spectral Data Analysis of p-Vinylguaiacol-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for p-Vinylguaiacol-d3, a deuterated analog of the naturally occurring aromatic compound p-Vinylguaiacol. Due to the limited public availability of experimental spectra for the deuterated form, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the known spectral characteristics of the non-deuterated parent compound and fundamental principles of spectroscopic analysis of isotopically labeled molecules.
Introduction
This compound (2-(methoxy-d3)-4-vinylphenol) is a stable isotope-labeled version of p-Vinylguaiacol, a compound found in various natural sources and known for its characteristic smoky aroma. The incorporation of three deuterium atoms in the methoxy group makes it a valuable internal standard for quantitative mass spectrometry-based studies, such as pharmacokinetic analyses and metabolic profiling. This guide details the predicted spectral data and outlines the experimental protocols for its determination.
Predicted Spectral Data
The following tables summarize the predicted quantitative data for the 1H NMR, 13C NMR, and Mass Spectrum of this compound. These predictions are based on the confirmed location of the deuterium atoms on the methoxy group[1].
Predicted 1H NMR Data
Solvent: Chloroform-d (CDCl3) Reference: Tetramethylsilane (TMS)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~6.9 | m | 3 | Aromatic-H |
| ~6.7 | dd | 1 | Vinylic-H |
| ~5.6 | d | 1 | Vinylic-H |
| ~5.2 | d | 1 | Vinylic-H |
| ~5.0 | s | 1 | Phenolic-OH |
Note: The characteristic singlet of the methoxy group protons, typically observed around 3.9 ppm in the non-deuterated p-Vinylguaiacol, is expected to be absent in the 1H NMR spectrum of this compound.
Predicted 13C NMR Data
Solvent: Chloroform-d (CDCl3) Reference: CDCl3 (77.16 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~147 | C-O (Phenolic) |
| ~146 | C-O (Methoxy) |
| ~137 | Vinylic-CH |
| ~131 | Aromatic quaternary C |
| ~121 | Aromatic-CH |
| ~115 | Aromatic-CH |
| ~114 | Vinylic-CH2 |
| ~109 | Aromatic-CH |
| ~56 | Methoxy-CD3 |
Note: The resonance of the deuterated methoxy carbon will appear as a multiplet due to C-D coupling and will have a significantly lower intensity compared to the protonated carbon.
Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 153 | High | [M]+• (Molecular Ion) |
| 138 | Moderate | [M-CH3]+ (Loss of methyl radical) |
| 110 | Moderate | [M-CD3-CO]+ (Loss of deuterated methyl and CO) |
Note: The molecular ion peak is expected at m/z 153, which is 3 mass units higher than the non-deuterated p-Vinylguaiacol (MW: 150.17 g/mol ), confirming the incorporation of three deuterium atoms.
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and Mass Spectrometry data for isotopically labeled compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6, DMSO-d6).
-
Ensure the solvent is of high purity to avoid interference from impurities.
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) for referencing the chemical shifts to 0 ppm.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
1H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
13C NMR:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to 1H NMR due to the lower natural abundance and gyromagnetic ratio of 13C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the internal standard.
-
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.
-
-
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR)) is recommended for accurate mass measurements.
-
Ionization Source: Electron Ionization (EI) is a common technique for volatile compounds. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can also be used, particularly when coupled with liquid chromatography.
-
Mass Analysis:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion (m/z 153) and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.
-
-
-
Data Processing:
-
Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and the spectrum of the non-deuterated standard to confirm the identity and isotopic labeling of the compound.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectral analysis of an isotopically labeled compound such as this compound.
Caption: Workflow for Spectral Analysis of this compound.
References
Methodological & Application
Application Note: High-Throughput Quantification of p-Vinylguaiacol using p-Vinylguaiacol-d3 as an Internal Standard by GC-MS
AFFILIATION: Innovatech Pharmaceuticals, Global Research & Development
Abstract
This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of p-Vinylguaiacol in various matrices. To ensure accuracy and precision, especially in complex sample matrices encountered in drug development and food science, p-Vinylguaiacol-d3 is employed as an internal standard. The use of a deuterated internal standard provides superior correction for variations in sample preparation and instrument response.[1][2][3] This document provides comprehensive experimental protocols, data presentation, and a visual workflow to guide researchers, scientists, and drug development professionals in implementing this analytical method.
Introduction
p-Vinylguaiacol (4-vinyl-2-methoxyphenol) is a volatile phenolic compound of significant interest in the food and beverage industry due to its contribution to the aroma of products such as beer, wine, and sake.[4] It is also a potential biomarker in various biological and environmental studies. Accurate quantification of p-Vinylguaiacol is crucial for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and selectivity.[5][6]
The internal standard method is a widely used calibration technique in chromatography to improve the precision and accuracy of quantitative analysis.[1][2] An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector. Deuterated analogs of the target analyte, such as this compound, are excellent internal standards for GC-MS analysis because they co-elute with the analyte, exhibit similar ionization and fragmentation patterns, but are readily distinguished by their mass-to-charge ratio (m/z).[3] This application note provides a detailed protocol for the use of this compound as an internal standard for the precise and accurate quantification of p-Vinylguaiacol by GC-MS.
Principle of the Method
A known concentration of the internal standard, this compound, is added to all samples, calibration standards, and quality control samples.[2] The samples are then extracted and analyzed by GC-MS. The quantification of p-Vinylguaiacol is based on the ratio of the peak area of the analyte to the peak area of the internal standard.[1] This ratio is plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. The concentration of p-Vinylguaiacol in the unknown samples is then determined from this calibration curve. This approach effectively compensates for any loss of analyte during sample preparation and for variations in injection volume.[1][2]
Experimental Protocols
Apparatus and Materials
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a mass selective detector.[7][8]
-
Capillary Column: A non-polar or medium-polar column is recommended, such as a 5% phenylmethylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[7][8]
-
Autosampler Vials: 2 mL, with screw caps and PTFE/silicone septa.
-
Micropipettes: Calibrated micropipettes for accurate volume measurements.
-
Vortex Mixer and Centrifuge.
Reagents and Standards
-
p-Vinylguaiacol: Analytical standard, >98% purity.
-
This compound: Deuterated internal standard, >98% purity, with a high degree of isotopic enrichment.[9][10]
-
Solvents: High-purity solvents such as methanol, dichloromethane, and ethyl acetate suitable for GC-MS analysis.
-
Derivatization Reagent (Optional): For enhanced volatility and peak shape, a silylation reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used.[11]
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of p-Vinylguaiacol and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of p-Vinylguaiacol by serial dilution of the primary stock solution with methanol to cover the desired calibration range (e.g., 1-100 µg/mL).
-
-
Internal Standard Working Solution (10 µg/mL):
-
Dilute the this compound primary stock solution with methanol.
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., beverage, biological fluid) in a glass tube, add 50 µL of the 10 µg/mL internal standard working solution.
-
Add 2 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Operating Conditions
The following are typical GC-MS parameters and may require optimization for a specific instrument and application.[7][8]
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor (m/z) | p-Vinylguaiacol: 150 (quantifier), 135, 107 (qualifiers) This compound: 153 (quantifier), 138, 110 (qualifiers) |
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the method.
| Parameter | Value |
| Retention Time (p-Vinylguaiacol) | ~12.5 min |
| Retention Time (this compound) | ~12.4 min |
| Calibration Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Workflow and Signaling Pathway Diagrams
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Analysis results of GC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Volatile Phenolic Compounds Responsible for 4-vinylguaiacol-like Odor Characteristics of Sake [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. epa.gov [epa.gov]
- 7. oiv.int [oiv.int]
- 8. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 9. This compound | TRC-V424962-10MG | LGC Standards [lgcstandards.com]
- 10. This compound | TRC-V424962-10MG | LGC Standards [lgcstandards.com]
- 11. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
Application Note: Quantification of 4-Vinylguaiacol in Beverages using LC-MS/MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Vinylguaiacol (4-VG) is a volatile phenolic compound that can significantly impact the sensory profile of various foods and beverages, including beer, wine, and fruit juices. It is often associated with a characteristic clove-like or spicy aroma. The formation of 4-vinylguaiacol can occur through the enzymatic or thermal decarboxylation of ferulic acid, a common phenolic acid present in plant materials.[1] Accurate quantification of 4-vinylguaiacol is crucial for quality control in the food and beverage industry and for understanding its formation pathways in various biological and chemical processes.
This application note details a robust and sensitive method for the quantification of 4-vinylguaiacol in liquid matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, p-Vinylguaiacol-d3. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Experimental Workflow
The overall experimental workflow for the quantification of 4-vinylguaiacol is depicted below. This process begins with sample collection, followed by the addition of the internal standard, sample preparation to isolate the analyte, LC-MS/MS analysis, and subsequent data processing.
Caption: Experimental workflow for 4-vinylguaiacol quantification.
Experimental Protocols
Materials and Reagents
-
4-Vinylguaiacol (analytical standard, >98% purity)
-
This compound (internal standard, >98% purity, isotopic purity >99%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Ethyl acetate (for LLE)
-
Dichloromethane (for LLE)
-
Sodium sulfate (anhydrous)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-vinylguaiacol and this compound in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution of 4-vinylguaiacol with methanol:water (50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol:water (50:50, v/v).
Sample Preparation
Method 1: Liquid-Liquid Extraction (LLE)
-
To 5 mL of the liquid sample, add 50 µL of the 1 µg/mL this compound internal standard working solution.
-
Add 5 mL of a mixture of ethyl acetate and dichloromethane (1:1, v/v).
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction step twice more and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of methanol:water (50:50, v/v) for LC-MS/MS analysis.
Method 2: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
To 10 mL of the liquid sample, add 100 µL of the 1 µg/mL this compound internal standard working solution.
-
Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of methanol:water (50:50, v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| 4-Vinylguaiacol | 149.1 | 134.1 | 100 | 25 | 15 |
| 149.1 | 106.1 | 100 | 25 | 20 | |
| This compound | 152.1 | 137.1 | 100 | 25 | 15 |
| 152.1 | 109.1 | 100 | 25 | 20 |
Quantitative Data
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of 4-vinylguaiacol to this compound against the concentration of 4-vinylguaiacol.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 0.012 |
| 1 | 0.025 |
| 5 | 0.128 |
| 10 | 0.255 |
| 50 | 1.27 |
| 100 | 2.53 |
| 500 | 12.6 |
Linearity: The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL with a coefficient of determination (R²) > 0.99.
Method Validation Summary
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
| Parameter | Result |
| Linear Range | 0.5 - 500 ng/mL |
| LOD | 0.15 ng/mL |
| LOQ | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Signaling Pathway/Logical Relationship
The formation of 4-vinylguaiacol from its precursor, ferulic acid, is a key pathway in many biological systems and food processing methods. This decarboxylation reaction can be catalyzed by enzymes such as phenolic acid decarboxylase (PAD) found in certain yeasts and bacteria, or it can occur through thermal degradation.
Caption: Formation of 4-vinylguaiacol from ferulic acid.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the sensitive and accurate quantification of 4-vinylguaiacol in liquid samples. The use of a deuterated internal standard, this compound, ensures reliable results by correcting for matrix-induced signal suppression or enhancement and variations during sample processing. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for high-throughput analysis in quality control laboratories and research settings. The provided quantitative data and method validation parameters demonstrate the reliability and performance of this analytical approach.
References
Application Notes and Protocols for Stable Isotope Dilution Analysis (SIDA) of p-Vinylguaiacol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
p-Vinylguaiacol (4-vinylguaiacol, 4-VG) is a phenolic compound that contributes to the aroma profile of various foods and beverages, including beer, wine, sake, and coffee.[1][2] It is often associated with spicy, clove-like aromas.[3] In some products, such as certain styles of beer, its presence is desirable, while in others, like orange juice, it is considered an off-flavor.[4] Accurate quantification of p-vinylguaiacol is therefore crucial for quality control and flavor profile analysis in the food and beverage industry. Stable Isotope Dilution Analysis (SIDA) is a highly accurate and precise method for quantifying analytes in complex matrices.[5][6] This technique utilizes a stable isotope-labeled version of the analyte as an internal standard, which behaves chemically and physically identically to the native analyte, thus correcting for matrix effects and variations in sample preparation and instrument response.[7][8] This application note provides a detailed protocol for the quantification of p-vinylguaiacol using SIDA coupled with liquid chromatography-mass spectrometry (LC-MS). A deuterated form of p-vinylguaiacol, p-vinylguaiacol-d3, is commercially available and serves as an excellent internal standard for this analysis.[9]
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters that can be expected with a well-developed SIDA method for p-vinylguaiacol analysis. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 0.05 - 1.0 µg/L | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.15 - 3.0 µg/L | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linear Range | 0.2 - 500 µg/L | The concentration range over which the instrumental response is proportional to the analyte concentration. |
| Recovery | 95 - 105% | The percentage of the analyte that is recovered through the sample preparation and analysis process. |
| Precision (RSD) | < 10% | The relative standard deviation, indicating the reproducibility of the measurements. |
Experimental Protocol: SIDA of p-Vinylguaiacol by LC-MS
This protocol outlines the steps for the quantification of p-vinylguaiacol in a liquid matrix (e.g., beer, wine, or fruit juice) using a stable isotope-labeled internal standard (this compound) and analysis by LC-MS.
Materials and Reagents
-
p-Vinylguaiacol standard: Analytical grade, >98% purity.
-
This compound (internal standard): Isotopic purity >98%.[9]
-
Methanol: LC-MS grade.
-
Acetonitrile: LC-MS grade.
-
Formic acid: LC-MS grade.
-
Ultrapure water: Type I, 18.2 MΩ·cm.
-
Solid-Phase Extraction (SPE) Cartridges: C18, 500 mg, 6 mL (or similar, depending on sample volume and matrix).
-
Sample Vials: 2 mL, amber, with screw caps and septa.
Preparation of Standards and Solutions
-
Primary Stock Solutions (1000 mg/L):
-
Accurately weigh approximately 10 mg of p-vinylguaiacol and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of p-vinylguaiacol by serial dilution of the primary stock solution with methanol/water (50:50, v/v) to create a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 µg/L).
-
-
Internal Standard Spiking Solution (10 mg/L):
-
Dilute the this compound primary stock solution with methanol.
-
Sample Preparation (Solid-Phase Extraction)
-
Sample Spiking: To a 10 mL aliquot of the liquid sample, add a known amount of the this compound internal standard spiking solution (e.g., 50 µL of a 10 mg/L solution to achieve a final concentration of 50 µg/L).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the spiked sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering hydrophilic compounds.
-
Elution: Elute the analyte and internal standard with 5 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
LC-MS Analysis
-
Liquid Chromatography (LC) System: A UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode (optimization required).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
p-Vinylguaiacol: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z) (Note: Specific MRM transitions need to be determined by direct infusion of the standards.)
-
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the prepared working standards.
-
Quantification: Determine the concentration of p-vinylguaiacol in the samples by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the calibration curve.
Diagrams
Caption: Workflow for the Stable Isotope Dilution Analysis of p-Vinylguaiacol.
Discussion
The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving high accuracy and precision in the quantification of p-vinylguaiacol.[10] The deuterated internal standard co-elutes with the native analyte and experiences the same matrix effects and potential losses during sample preparation, leading to a more reliable quantification.[7] The solid-phase extraction step is effective for concentrating the analyte and removing interfering matrix components from complex samples like beer and wine. The LC-MS/MS analysis in MRM mode provides excellent selectivity and sensitivity, allowing for the detection and quantification of p-vinylguaiacol at low µg/L levels. This protocol provides a robust framework for the routine analysis of p-vinylguaiacol in various food and beverage matrices. Researchers should perform in-house validation to ensure the method meets the specific requirements of their samples and instrumentation.
References
- 1. Analysis of Volatile Phenolic Compounds Responsible for 4-vinylguaiacol-like Odor Characteristics of Sake [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. ihbt.res.in [ihbt.res.in]
- 4. researchgate.net [researchgate.net]
- 5. Isotope dilution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. This compound | TRC-V424962-10MG | LGC Standards [lgcstandards.com]
- 10. researchgate.net [researchgate.net]
Application of p-Vinylguaiacol-d3 in beer and wine off-flavor analysis.
Application Note & Protocol
Introduction
p-Vinylguaiacol (4-vinylguaiacol or 4-VG) is a phenolic compound that can significantly impact the sensory profile of beer and wine. In beer, particularly certain styles like Bavarian wheat beers, it contributes a desirable clove-like aroma. However, in most other beer styles and in wine, its presence is considered an off-flavor, often described as "phenolic," "medicinal," or "Band-Aid-like".[1][2] The formation of 4-VG is primarily due to the decarboxylation of ferulic acid, a precursor found in malt and grapes, by certain yeast strains, particularly wild yeasts.[3][4][5] Accurate quantification of 4-VG is therefore crucial for quality control in the brewing and winemaking industries.
Stable isotope dilution analysis (SIDA) is a highly accurate and precise analytical technique for the quantification of trace compounds in complex matrices.[6][7][8] This method utilizes a stable isotope-labeled version of the analyte, in this case, p-Vinylguaiacol-d3, as an internal standard. The deuterated standard is chemically identical to the native analyte and behaves similarly during sample preparation and analysis, thus compensating for matrix effects and variations in extraction efficiency. This application note provides a detailed protocol for the determination of p-Vinylguaiacol in beer and wine using this compound and Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of the Method
A known amount of this compound is added to the beer or wine sample. The sample is then subjected to an extraction procedure to isolate the analyte and the internal standard. The extract is analyzed by GC-MS, and the concentration of native p-Vinylguaiacol is determined by comparing the peak area of the analyte to that of the deuterated internal standard.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of p-Vinylguaiacol using a stable isotope dilution assay with this compound. These values are based on typical performance characteristics of similar methods found in the literature.[6][7][9][10]
| Parameter | Beer | Wine |
| Limit of Detection (LOD) | 0.5 µg/L | 1 µg/L |
| Limit of Quantification (LOQ) | 1.5 µg/L | 3 µg/L |
| Linear Range | 1.5 - 500 µg/L | 3 - 1000 µg/L |
| Recovery | 95 - 105% | 92 - 108% |
| Precision (RSD) | < 5% | < 6% |
Experimental Protocols
Materials and Reagents
-
p-Vinylguaiacol (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Sodium chloride (analytical grade)
-
Anhydrous sodium sulfate
-
Solid Phase Microextraction (SPME) fibers (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
GC vials with inserts
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
SPME autosampler (or manual holder)
-
Vortex mixer
-
Centrifuge
Standard Preparation
-
Primary Stock Solutions (1000 mg/L): Accurately weigh 10 mg of p-Vinylguaiacol and this compound into separate 10 mL volumetric flasks and dissolve in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solutions with methanol to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 250, 500 µg/L). Each calibration standard should contain a constant concentration of the this compound internal standard (e.g., 50 µg/L).
Sample Preparation (Beer and Wine)
-
Degassing: Degas the beer or wine sample by sonication for 10 minutes or by vigorous shaking.
-
Internal Standard Spiking: To a 10 mL aliquot of the degassed sample in a 20 mL vial, add a known amount of the this compound internal standard solution (e.g., 50 µL of a 10 mg/L solution to achieve a final concentration of 50 µg/L).
-
Salting Out: Add 2 g of sodium chloride to the sample to increase the ionic strength and enhance the extraction of volatile compounds.
-
Extraction (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place the vial in a heating block or water bath at 60°C.
-
Expose the SPME fiber to the headspace of the sample for 30 minutes with gentle agitation.
-
-
Desorption: Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes.
GC-MS Analysis
-
Gas Chromatograph:
-
Injector: Splitless mode, 250°C
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Oven Program: Start at 40°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
p-Vinylguaiacol (quantifier ion): m/z 150
-
p-Vinylguaiacol (qualifier ion): m/z 135
-
This compound (quantifier ion): m/z 153
-
This compound (qualifier ion): m/z 138
-
-
Data Analysis
-
Integrate the peak areas of the quantifier ions for both p-Vinylguaiacol and this compound.
-
Calculate the response ratio (Area of analyte / Area of internal standard).
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Determine the concentration of p-Vinylguaiacol in the samples by interpolating their response ratios on the calibration curve.
Signaling Pathways and Workflows
Caption: Workflow for the analysis of p-Vinylguaiacol in beer and wine.
Logical Relationship of Off-Flavor Formation
Caption: Formation pathway of p-Vinylguaiacol off-flavor.
References
- 1. beerandbrewing.com [beerandbrewing.com]
- 2. canadahomebrews.ca [canadahomebrews.ca]
- 3. agraria.com.br [agraria.com.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 8. Advancing Stable Isotope Analysis for Alcoholic Beverages’ Authenticity: Novel Approaches in Fraud Detection and Traceability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. weinobst.at [weinobst.at]
- 10. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of p-Vinylguaiacol in Coffee Using a Stable Isotope Dilution Assay
Introduction
p-Vinylguaiacol (4-vinylguaiacol) is a critical volatile phenolic compound that significantly influences the aroma profile of roasted coffee, imparting characteristic spicy, smoky, and clove-like notes.[1] Its concentration can vary considerably depending on the coffee bean species (e.g., Arabica vs. Robusta), the degree of roasting, and the brewing method.[2][3][4] Accurate quantification of this compound is essential for quality control, flavor profile optimization, and research into coffee chemistry.
Stable Isotope Dilution Analysis (SIDA) is the gold standard for the accurate quantification of analytes in complex matrices like coffee.[5][6] This technique utilizes a known amount of an isotopically labeled version of the target analyte, in this case, p-Vinylguaiacol-d3, as an internal standard. Because the deuterated standard is chemically identical to the native analyte, it behaves similarly during sample preparation, extraction, and chromatographic analysis, effectively compensating for matrix effects and variations in extraction efficiency.[6] This application note details a robust protocol for the quantification of p-vinylguaiacol in coffee using this compound, followed by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The concentration of 4-vinylguaiacol is a key differentiator between coffee varieties, with significantly higher levels typically found in Robusta coffee compared to Arabica. The following table summarizes representative quantitative data from the analysis of roasted coffee.
| Coffee Type | Analyte | Concentration (mg/kg) | Analytical Method |
| Arabica | 4-Vinylguaiacol | 64.8 | Stable Isotope Dilution Assay (SIDA) |
| Robusta | 4-Vinylguaiacol | 177.7 | Stable Isotope Dilution Assay (SIDA) |
Table 1: Representative concentrations of 4-vinylguaiacol found in roasted Arabica and Robusta coffee beans. Data sourced from Blank, I. et al.[2]
Experimental Workflow for Quantitative Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. imreblank.ch [imreblank.ch]
- 3. pure.dongguk.edu [pure.dongguk.edu]
- 4. Analysis of Volatile Compounds in Coffee Prepared by Various Brewing and Roasting Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
Application Notes and Protocols for the Analysis of p-Vinylguaiacol in Food Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Vinylguaiacol (4-vinylguaiacol) is a phenolic compound that can significantly impact the sensory profile of various food products. It is a natural product of the thermal or enzymatic decarboxylation of ferulic acid, a common hydroxycinnamic acid found in plant cell walls. In beverages such as beer, wine, and fruit juices, p-vinylguaiacol can be considered a desirable flavor component, contributing spicy, clove-like, or smoky notes. However, in other contexts, its presence can be indicative of spoilage or processing defects. Accurate and reliable quantification of p-vinylguaiacol is therefore crucial for quality control and product development in the food and beverage industry.
This document provides detailed application notes and protocols for the sample preparation and analysis of p-vinylguaiacol in various food matrices. A comparative overview of different extraction techniques is presented to aid in the selection of the most appropriate method based on the matrix complexity, required sensitivity, and available instrumentation.
Comparative Overview of Sample Preparation Techniques
The selection of an appropriate sample preparation technique is critical for the accurate analysis of p-vinylguaiacol. The choice depends on factors such as the food matrix, the concentration of the analyte, and the analytical instrument to be used. The following table summarizes the performance of common techniques for p-vinylguaiacol analysis.
| Technique | Food Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |
| Solid-Phase Extraction (SPE) | Orange Juice | 90 - 103 | 5 ppm (5000 µg/L) / 10 ppb (10 µg/L) | Not Reported | [1][2] |
| Headspace Solid-Phase Microextraction (HS-SPME) | Beer | Not explicitly stated, but good linearity and precision reported. | Lower than previously reported methods for volatile phenols. | Not explicitly stated. | [3] |
| Stir Bar Sorptive Extraction (SBSE) | Wine | < 50 (with standard PDMS stir bar) | Not Applicable due to low recovery | Not Applicable | [4][5] |
| Liquid-Liquid Extraction (LLE) | Beer | ~90 | 25 - 50 µg/L | Not Reported | [5] |
| QuEChERS | Beverages (Beer, Wine, Fruit Juices) | > 90 | 0.001 - 0.055 mg/L (1 - 55 µg/L) | Not Reported | [1][6] |
Experimental Protocols
Solid-Phase Extraction (SPE) for Fruit Juices
This protocol is adapted from a method for the analysis of p-vinylguaiacol in orange juice.[1][6]
Materials:
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
Sample (e.g., orange juice)
-
SPE vacuum manifold
Protocol:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load 10 mL of the fruit juice sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.
-
Analyte Elution: Elute the retained p-vinylguaiacol from the cartridge with 2 mL of methanol into a collection vial.
-
Analysis: The eluate can be directly injected into an HPLC system for analysis.
Headspace Solid-Phase Microextraction (HS-SPME) for Beer
This protocol is based on a validated method for the determination of volatile phenols in beer.[3]
Materials:
-
SPME fiber assembly with Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber
-
20 mL headspace vials with magnetic screw caps and septa
-
Sodium chloride (NaCl)
-
Magnetic stirrer
-
Heating block or water bath
Protocol:
-
Sample Preparation: Degas the beer sample by sonication for 15 minutes.
-
Vial Preparation: Place 6 mL of the degassed beer sample into a 20 mL headspace vial. Add NaCl to saturate the sample. Add a small magnetic stir bar.
-
Extraction: Tightly cap the vial and place it in a heating block or water bath set at 80°C. Allow the sample to equilibrate for 5 minutes with stirring.
-
SPME: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 55 minutes at 80°C with continuous stirring.
-
Desorption and Analysis: Retract the fiber and immediately introduce it into the heated injection port of a gas chromatograph (GC) for thermal desorption and analysis.
Solvent-Assisted Stir Bar Sorptive Extraction (SA-SBSE) for Beverages
Standard polydimethylsiloxane (PDMS) stir bars can show low recovery for moderately polar compounds like p-vinylguaiacol.[4][5] Solvent-assisted SBSE (SA-SBSE) can enhance the extraction efficiency for such analytes by swelling the PDMS phase with a suitable solvent prior to extraction.[7][8]
Materials:
-
PDMS-coated stir bars
-
Dichloromethane (or other suitable solvent)
-
Sample (e.g., wine, beer)
-
Glass vials with screw caps
-
Magnetic stirrer
-
Thermal desorption unit (TDU) coupled to a GC-MS
Protocol:
-
Stir Bar Swelling: Place a PDMS stir bar in a vial containing a small amount of dichloromethane and stir for 30 minutes to swell the PDMS coating.
-
Solvent Removal: Briefly and gently dab the swollen stir bar on a lint-free tissue to remove excess solvent from the surface.
-
Extraction: Immediately place the swollen stir bar into a vial containing the beverage sample (e.g., 10 mL of wine). Stir for a defined period (e.g., 60-120 minutes) at room temperature.
-
Stir Bar Removal and Drying: After extraction, remove the stir bar with clean forceps, rinse briefly with deionized water, and gently dry with a lint-free tissue.
-
Desorption and Analysis: Place the stir bar in a thermal desorption tube for analysis by TDU-GC-MS.
Note: This is a generalized protocol. The choice of swelling solvent, swelling time, and extraction time should be optimized and validated for the specific matrix and analyte.
Liquid-Liquid Extraction (LLE) for Beer
This protocol is based on a method for the determination of p-vinylguaiacol in beer.[5]
Materials:
-
Freon 11 (Trichlorofluoromethane) or a suitable alternative solvent (e.g., dichloromethane, diethyl ether)
-
Benzene (or a suitable alternative)
-
Heptafluorobutyric anhydride (HFBA) for derivatization (if using electron capture detection)
-
Triethylamine (TEA)
-
Sodium phosphate buffer (pH 6)
-
Anhydrous sodium sulfate
-
Centrifuge
-
Rotary evaporator
Protocol:
-
Extraction: To 10 mL of cold beer in a centrifuge tube, add 5 mL of Freon 11. Shake vigorously for 2 minutes.
-
Phase Separation: Centrifuge the mixture to break any emulsion.
-
Solvent Collection: Transfer the organic (lower) layer to a flask.
-
Solvent Evaporation: Evaporate the solvent to dryness using a rotary evaporator at low temperature.
-
Reconstitution/Derivatization:
-
For direct analysis, reconstitute the residue in a suitable solvent for GC or HPLC injection.
-
For enhanced sensitivity with electron capture detection, dissolve the residue in 1 mL of benzene. Add 100 µL of 0.1 M TEA in benzene and 10 µL of HFBA. React for 10 minutes at room temperature. Add 0.5 mL of sodium phosphate buffer (pH 6) and vortex. The organic layer is then ready for GC-ECD analysis.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Beverages
This protocol is adapted from a method developed for the analysis of volatile phenols in beverages such as beer, wine, and fruit juices.[1][6]
Materials:
-
Acetonitrile (HPLC grade)
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Primary secondary amine (PSA) sorbent
-
50 mL and 15 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Preparation: Place 5 mL of the beverage sample into a 50 mL centrifuge tube.
-
Extraction and Partitioning:
-
Add 5 mL of acetonitrile to the sample.
-
Add 2 g of NaCl.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Analysis: Collect the supernatant and inject it into an HPLC or GC system for analysis.
Visualization of Workflows
General Sample Preparation Workflow
Caption: General workflow for p-vinylguaiacol sample preparation.
Decision Tree for Method Selection
Caption: Decision tree for selecting a sample preparation method.
References
- 1. New application of the QuEChERS methodology for the determination of volatile phenols in beverages by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. digituma.uma.pt [digituma.uma.pt]
- 5. agraria.com.br [agraria.com.br]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-assisted stir bar sorptive extraction by using swollen polydimethylsiloxane for enhanced recovery of polar solutes in aqueous samples: Application to aroma compounds in beer and pesticides in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Application Notes & Protocols: Quantitative Analysis of p-Vinylguaiacol using Headspace SPME-GC-MS with p-Vinylguaiacol-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Vinylguaiacol (4-vinyl-2-methoxyphenol) is a volatile phenolic compound of significant interest across various fields, including the food and beverage industry, environmental analysis, and drug metabolism studies. It is a key aroma compound in many fermented products and can also serve as a biomarker for certain biological processes. Accurate and precise quantification of p-vinylguaiacol is crucial for quality control, flavor profiling, and understanding its role in complex matrices.
This document provides a detailed methodology for the quantitative analysis of p-vinylguaiacol using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard, p-vinylguaiacol-d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and injection. This stable isotope dilution assay (SIDA) is the preferred method for robust quantification of volatile compounds in complex samples.[1]
Experimental Protocols
Materials and Reagents
-
Analytes: p-Vinylguaiacol (analytical standard grade)
-
Internal Standard: this compound
-
Solvents: Methanol (HPLC grade), Deionized water
-
Salts: Sodium chloride (analytical grade)
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm film thickness
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass selective detector (MSD).
-
GC Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.
-
Autosampler: Capable of performing automated HS-SPME.
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh and dissolve 10 mg of p-vinylguaiacol in 10 mL of methanol.
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Store stock solutions at -20°C in amber vials.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serial dilution of the primary stock solution with a suitable matrix mimic (e.g., synthetic wine, buffer solution). The concentration range should be selected based on the expected sample concentrations.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 10 µg/L) in the same matrix mimic.
-
Sample Preparation and HS-SPME Procedure
-
Sample Aliquoting: Place 5 mL of the liquid sample (or a known weight of a solid sample suspended in 5 mL of deionized water) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the working internal standard solution (this compound) to each vial.
-
Matrix Modification: Add 1.5 g of sodium chloride to each vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Vial Sealing: Immediately seal the vials with the magnetic screw caps.
-
Incubation and Extraction:
-
Place the vials in the autosampler tray.
-
Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm).
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.
-
GC-MS Analysis
-
Desorption: After extraction, the SPME fiber is automatically retracted and inserted into the hot GC injector port for thermal desorption of the analytes.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (for 2 minutes)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 5°C/min.
-
Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
p-Vinylguaiacol: m/z 150 (quantifier), 135, 107 (qualifiers)
-
This compound: m/z 153 (quantifier), 138, 110 (qualifiers)
-
-
Data Presentation: Quantitative Method Performance (Illustrative Data)
The following tables present typical validation data for the quantitative analysis of volatile phenols using HS-SPME-GC-MS with a deuterated internal standard. This data is analogous to what would be expected for a fully validated method for p-vinylguaiacol using this compound.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (µg/L) | Number of Points | Regression Equation | R² |
| p-Vinylguaiacol | 1 - 500 | 7 | y = 0.025x + 0.012 | > 0.995 |
Table 2: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| p-Vinylguaiacol | 0.5 | 1.5 |
Table 3: Method Precision (Repeatability and Intermediate Precision)
| Analyte | Concentration (µg/L) | Repeatability (RSDr, %) | Intermediate Precision (RSDR, %) |
| p-Vinylguaiacol | 10 | < 10% | < 15% |
| 100 | < 5% | < 10% |
Table 4: Method Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/L) | Matrix | Recovery (%) |
| p-Vinylguaiacol | 20 | Synthetic Wine | 95 - 105 |
| 200 | Synthetic Wine | 98 - 102 |
Visualizations
Caption: HS-SPME-GC-MS Experimental Workflow.
Caption: Role of Internal Standard in Quantification.
References
Application Notes and Protocols for the Quantification of p-Vinylguaiacol in Smoked Food Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Vinylguaiacol (2-methoxy-4-vinylphenol) is a key volatile phenolic compound that contributes significantly to the characteristic smoky and spicy aroma of many smoked food products. It is primarily formed from the thermal degradation of ferulic acid, a hydroxycinnamic acid naturally present in the lignin of wood used for smoking. The concentration of p-vinylguaiacol can vary widely depending on the type of wood, smoking process parameters (temperature, time, humidity), and the food matrix itself. Accurate quantification of this compound is crucial for quality control, flavor profile optimization, and ensuring product consistency in the food industry. Additionally, understanding the levels of such phenolic compounds is of interest in the context of their potential bioactive properties.
These application notes provide a comprehensive overview of the analytical methodologies for the quantification of p-vinylguaiacol in various smoked food products, including smoked fish, meat, and cheese. Detailed protocols for two common and effective analytical techniques, Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), are presented.
Quantitative Data Summary
The following table summarizes available quantitative data for p-vinylguaiacol and related phenolic compounds in various smoked food products. It is important to note that specific quantitative data for p-vinylguaiacol across a wide range of smoked foods is limited in publicly available literature. Many studies focus on a broader class of phenolic compounds or other specific smoke-derived compounds. The data presented here is a compilation of available information and may, in some cases, refer to guaiacol or total phenols as an indicator of smoke compound levels.
| Food Product | Analyte | Concentration Range | Analytical Method | Reference |
| Smoked Herring Fillets | Guaiacol | 1.0 - 8.0 mg/kg | GC-MS | [1] |
| Smoked Herring Fillets | 4-Methylguaiacol | 0.5 - 6.0 mg/kg | GC-MS | [1] |
| Smoked Chicken | Phenols | Not specified (qualitative) | GC-MS | [2] |
| Smoked Dry-Cured Ham | Phenols | Not specified (qualitative) | GC-MS | [3] |
| Smoked Cheese (Cheddar) | Guaiacol, 4-Methylguaiacol | Not specified (qualitative) | SPME-GC-MS | [4] |
| Smoked Salmon | PAHs (not p-vinylguaiacol) | < 5 µg/kg (for Benzo[a]pyrene) | GC-MS/MS | [5] |
| Smoked Meat Products | p-Cresol | 148 - 872 µg/kg | GC-MS |
Disclaimer: The table highlights the scarcity of specific quantitative data for p-vinylguaiacol in smoked food products in readily accessible scientific literature. The provided values for related compounds can serve as a proxy for the presence of smoke-derived phenols but are not direct measurements of p-vinylguaiacol. Further research is needed to establish a comprehensive database of p-vinylguaiacol concentrations in various smoked foods.
Experimental Protocols
Protocol 1: Quantification of p-Vinylguaiacol by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is a solvent-free extraction technique that is highly sensitive and suitable for the analysis of volatile and semi-volatile compounds in complex matrices.
1. Principle
Volatile and semi-volatile compounds, including p-vinylguaiacol, are partitioned from the headspace of a heated and agitated sample onto a coated fused-silica fiber (SPME fiber). The fiber is then desorbed in the hot injector of a gas chromatograph, and the analytes are separated and detected by a mass spectrometer.
2. Materials and Reagents
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a commonly used fiber for broad-range volatile analysis.
-
Vials: 20 mL headspace vials with PTFE/silicone septa.
-
Standards: p-Vinylguaiacol (≥98% purity), internal standard (e.g., 4-ethylguaiacol-d5 or 2,4,6-trimethylphenol).
-
Reagents: Sodium chloride (NaCl), analytical grade.
-
Sample Preparation Equipment: Homogenizer, analytical balance, vortex mixer, heating block or water bath with agitation.
3. Sample Preparation
-
Homogenize the smoked food sample to ensure uniformity.
-
Accurately weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds into the headspace.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial with a PTFE/silicone septum and cap.
4. HS-SPME Procedure
-
Place the vial in a heating block or water bath equipped with an agitator.
-
Equilibrate the sample at 60°C for 15 minutes with constant agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.
-
Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
5. GC-MS Parameters
-
Injector: Splitless mode, 250°C.
-
Desorption Time: 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 5°C/min.
-
Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for p-vinylguaiacol (e.g., m/z 150, 135, 107) and the internal standard.
-
6. Quantification
Prepare a calibration curve by analyzing standard solutions of p-vinylguaiacol at different concentrations with a constant concentration of the internal standard. Plot the ratio of the peak area of p-vinylguaiacol to the peak area of the internal standard against the concentration of p-vinylguaiacol. Determine the concentration of p-vinylguaiacol in the samples from the calibration curve.
Protocol 2: Quantification of p-Vinylguaiacol by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is suitable for the analysis of phenolic compounds that exhibit natural fluorescence, offering high sensitivity and selectivity.
1. Principle
Phenolic compounds, including p-vinylguaiacol, are extracted from the food matrix using a suitable solvent. The extract is then cleaned up and analyzed by reverse-phase HPLC. The compounds are separated based on their polarity and detected by a fluorescence detector set at the optimal excitation and emission wavelengths for p-vinylguaiacol.
2. Materials and Reagents
-
HPLC System: With a gradient pump, autosampler, column oven, and fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Standards: p-Vinylguaiacol (≥98% purity), internal standard (e.g., 4-ethylphenol).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (ultrapure), Formic acid or Phosphoric acid.
-
Extraction Solvents: Dichloromethane or Ethyl acetate.
-
Solid-Phase Extraction (SPE) Cartridges: C18 cartridges for sample cleanup.
-
Sample Preparation Equipment: Homogenizer, centrifuge, rotary evaporator, vortex mixer.
3. Sample Preparation and Extraction
-
Homogenize the smoked food sample.
-
Weigh 5-10 g of the homogenized sample into a centrifuge tube.
-
Add a known amount of internal standard.
-
Add 20 mL of dichloromethane or ethyl acetate and homogenize for 2 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Collect the supernatant (organic layer). Repeat the extraction twice more.
-
Combine the organic extracts and evaporate to dryness using a rotary evaporator at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
4. Sample Cleanup (SPE)
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elute the phenolic compounds with 5 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase and filter through a 0.45 µm syringe filter before HPLC analysis.
5. HPLC-FLD Parameters
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: Linear gradient to 60% B
-
25-30 min: Hold at 60% B
-
30-35 min: Linear gradient back to 20% B
-
35-40 min: Hold at 20% B for re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detector:
-
Excitation Wavelength: 260 nm.
-
Emission Wavelength: 340 nm.
-
6. Quantification
Prepare a calibration curve using standard solutions of p-vinylguaiacol with a constant concentration of the internal standard. Plot the ratio of the peak area of p-vinylguaiacol to the peak area of the internal standard against the concentration of p-vinylguaiacol. Calculate the concentration in the samples based on this curve.
Visualizations
Caption: HS-SPME-GC-MS experimental workflow for p-vinylguaiacol analysis.
Caption: HPLC-FLD experimental workflow for p-vinylguaiacol analysis.
References
Application Notes: Quantitative Analysis of p-Vinylguaiacol in Biological Matrices using p-Vinylguaiacol-d3 and LC-MS/MS
References
- 1. mdpi-res.com [mdpi-res.com]
- 2. uab.edu [uab.edu]
- 3. Sample Preparation for Metabolomic Analysis in Exercise Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Volatile Phenolic Compounds Responsible for 4-vinylguaiacol-like Odor Characteristics of Sake [jstage.jst.go.jp]
- 5. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. danlab.bact.wisc.edu [danlab.bact.wisc.edu]
Analytical method for p-Vinylguaiacol in fermented beverages.
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Vinylguaiacol (4-vinylguaiacol) is a phenolic compound that significantly influences the aroma and flavor profile of fermented beverages such as beer and wine. It is primarily formed through the enzymatic or thermal decarboxylation of ferulic acid, a hydroxycinnamic acid present in the raw materials (e.g., malt, grapes).[1][2] In certain beer styles, like German Weizen, its characteristic clove-like aroma is a desirable trait.[3][4] Conversely, in other beers and wines, it can be considered an off-flavor, often described as "phenolic" or "medicinal".[3][4] The concentration of p-vinylguaiacol is a critical quality parameter, and its accurate determination is essential for quality control and product development in the beverage industry. This document provides detailed analytical methods for the quantification of p-vinylguaiacol in fermented beverages.
Analytical Techniques
Several analytical techniques can be employed for the determination of p-vinylguaiacol, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most common. Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, including p-vinylguaiacol.[5][6]
High-Performance Liquid Chromatography (HPLC)
HPLC with UV or fluorescence detection is a widely used method for the quantification of p-vinylguaiacol.[3][4][7]
Table 1: HPLC Method Parameters for p-Vinylguaiacol Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Nucleosil C18 (25 cm x 4 mm, 10 μm)[8] | Reversed-phase C18 (150 mm x 4.6 mm, 5 µm)[3] | Capcell Pak C18 Type MG (250 mm x 4.5 mm)[7] |
| Mobile Phase | H₂O/CH₃OH/H₃PO₄ (640:350:10, v/v)[8] | Methanol/Ultrapure water/Phosphoric acid (400:590:10, V/V)[3][4] | Acetonitrile (A) and 0.1% phosphoric acid/water (B) with a linear gradient[7] |
| Flow Rate | Not specified | 1 mL/min[3] | 1.0 mL/min[7] |
| Detection | Not specified | UV at 260 nm[3][4] | Absorbance at 280 nm[7] |
| Injection Volume | Not specified | 20 µL[3] | 20 µL[7] |
| Retention Time | 30.27 min[8] | 25 min[3][4] | Not specified |
Gas Chromatography (GC)
GC, particularly when coupled with a mass spectrometer (GC-MS), offers high sensitivity and selectivity for the analysis of p-vinylguaiacol. Derivatization is sometimes employed to improve the chromatographic properties of the analyte.[9]
Table 2: GC Method Parameters for p-Vinylguaiacol Analysis
| Parameter | Method 1 | Method 2 (HS-SPME-GC-MS) |
| Column | 5% SE-30 on Chromosorb W (3.6 m x 2 mm)[9] | Not specified |
| Carrier Gas | Nitrogen at 30 ml/min[9] | Not specified |
| Temperatures | Detector: 250°C; Injection port: 200°C; Oven: 8 min at 100°C, then to 140°C (10°C/min), hold for 12 min[9] | Not specified |
| Detection | Electron-Capture Detector (ECD)[9] | Mass Spectrometer (MS) and Flame Ionization Detector (FID)[6] |
| Derivatization | Heptafluorobutyrate (HFBA) derivative[9] | Not required |
| HS-SPME Fiber | Not applicable | Polydimethylsiloxane (PDMS)[6] |
| Extraction Time | Not applicable | 45 min[6] |
| Desorption Time | Not applicable | 15 min[6] |
Quantitative Data
The concentration of p-vinylguaiacol in fermented beverages can vary significantly depending on the raw materials, yeast strain, and fermentation conditions.
Table 3: Reported Concentrations of p-Vinylguaiacol in Fermented Beverages
| Beverage | Concentration Range (mg/L) | Analytical Method | Reference |
| Top-fermented wheat beers | 2.61 | HPLC-UV[3] | [3] |
| North American beers | 0.086 - 0.147 | GC-ECD[9] | [9] |
| Beer with wild yeast | Up to 10 times higher than with brewing yeasts | GC-ECD[9] | [9] |
| Sake | 0.038 - 0.181 | GC-MS[7] | [7] |
| White wine | Sensory threshold: 0.440 | Not specified | [7] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of p-Vinylguaiacol in Beer
This protocol is based on the method described by Cui et al. (2013).[3]
1. Sample Preparation: a. Degas the beer sample by sonication.[3][10] b. Filter the degassed sample through a 0.45 µm pore PVDF membrane filter.[3] c. Protect the samples from light to minimize photo-isomerization.[3]
2. HPLC Analysis: a. Set up the HPLC system with a reversed-phase C18 column (150 mm x 4.6 mm, 5 µm).[3] b. Prepare the mobile phase consisting of methanol, ultrapure water, and phosphoric acid in a ratio of 400:590:10 (V/V).[3][4] c. Set the flow rate to 1.0 mL/min and the UV detector to 260 nm.[3][4] d. Inject 20 µL of the prepared sample.[3] e. Identify and quantify the p-vinylguaiacol peak based on the retention time and calibration curve of a standard solution. The retention time for p-vinylguaiacol is approximately 25 minutes under these conditions.[3][4]
Protocol 2: GC-ECD Analysis of p-Vinylguaiacol in Beer
This protocol is based on the method described by Villarreal et al. (1986).[9]
1. Sample Preparation and Extraction: a. Extract 10 mL of beer with 1 mL of Freon 11 by shaking for 10 minutes. b. Centrifuge to separate the layers and transfer the organic (lower) layer to a clean tube. c. Evaporate the solvent to dryness under a stream of nitrogen. d. Dissolve the residue in 10 mL of benzene and dry with anhydrous calcium chloride.[9]
2. Derivatization: a. To 0.5 mL of the benzene extract in a glass-stoppered test tube, add 100 µL of 0.1 M triethylamine (TEA) in benzene and 10 µL of heptafluorobutyric anhydride (HFBA).[9] b. Stir the mixture for 1 minute and incubate for 10 minutes at room temperature.[9] c. Add 0.5 mL of phosphate buffer (pH 7.0) and stir for 30 seconds. d. Centrifuge to separate the layers. The upper organic layer is used for GC analysis.[9]
3. GC Analysis: a. Set up the gas chromatograph with a 5% SE-30 on Chromosorb W packed column and an electron-capture detector.[9] b. Set the temperatures as follows: detector at 250°C, injection port at 200°C, and use a temperature program for the oven (8 min at 100°C, then ramp to 140°C at 10°C/min, and hold for 12 min).[9] c. Use nitrogen as the carrier gas at a flow rate of 30 mL/min.[9] d. Inject 1 µL of the prepared organic layer. e. Quantify the p-vinylguaiacol derivative based on a calibration curve prepared from a standard.
Protocol 3: HS-SPME-GC-MS Analysis of p-Vinylguaiacol in Beer
This protocol is a general guideline based on principles of HS-SPME for volatile analysis in beer.[5][6][10]
1. Sample Preparation: a. Degas the beer sample in an ultrasonic bath for 15 minutes at 5°C.[10] b. Place 5 mL of the degassed beer into a headspace vial.[10] c. Add NaCl (e.g., 27 g/100 mL of beer) to increase the ionic strength and promote the release of volatile compounds into the headspace.[10] d. Seal the vial and allow it to equilibrate at a specific temperature (e.g., 40°C) with magnetic stirring for a set time (e.g., 5 minutes).[10][11]
2. HS-SPME Extraction: a. Expose a polydimethylsiloxane (PDMS) SPME fiber to the headspace of the sample vial for a defined period (e.g., 30-45 minutes) while maintaining the temperature and stirring.[6][10]
3. GC-MS Analysis: a. Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes (e.g., 15 minutes).[6] b. Perform the chromatographic separation and mass spectrometric detection using appropriate GC column and temperature programs, and MS parameters. c. Identify p-vinylguaiacol based on its retention time and mass spectrum, and quantify using a suitable internal or external standard.
Workflow and Diagrams
The general workflow for the analysis of p-vinylguaiacol in fermented beverages involves sample preparation, analyte extraction and/or separation, and detection and quantification.
Caption: General workflow for the analysis of p-vinylguaiacol in fermented beverages.
The formation of p-vinylguaiacol is a key reaction during fermentation, originating from its precursor, ferulic acid.
Caption: Formation pathway of p-vinylguaiacol from ferulic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. Beer volatile analysis: optimization of HS/SPME coupled to GC/MS/FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Volatile Phenolic Compounds Responsible for 4-vinylguaiacol-like Odor Characteristics of Sake [jstage.jst.go.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. agraria.com.br [agraria.com.br]
- 10. scispace.com [scispace.com]
- 11. brjac.com.br [brjac.com.br]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in p-Vinylguaiacol Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of p-Vinylguaiacol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my p-Vinylguaiacol quantification?
A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix. In p-Vinylguaiacol analysis, complex matrices like beer, wine, or orange juice can contain compounds that either suppress or enhance the ionization of p-Vinylguaiacol in the mass spectrometer, leading to inaccurate quantification. This can result in underestimation or overestimation of the true concentration.
Q2: What are the most common sample preparation techniques to reduce matrix effects for p-Vinylguaiacol analysis?
A2: The most common techniques are:
-
Liquid-Liquid Extraction (LLE): This method separates p-Vinylguaiacol from the sample matrix based on its solubility in an immiscible solvent.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain either the analyte or the interfering matrix components, allowing for their separation. C18 cartridges are frequently used for p-Vinylguaiacol isolation.[1][2][3]
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique particularly useful for volatile compounds like p-Vinylguaiacol, where the analyte is adsorbed onto a coated fiber from the headspace above the sample.
Q3: When should I consider using a stable isotope-labeled internal standard for p-Vinylguaiacol quantification?
A3: A stable isotope-labeled internal standard, such as p-Vinylguaiacol-d3, is highly recommended when significant and variable matrix effects are expected. Since the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it will experience similar matrix effects. This allows for accurate correction of signal suppression or enhancement, leading to more reliable quantification.
Q4: Can derivatization help in overcoming matrix effects?
A4: Yes, derivatization can be an effective strategy. For instance, converting p-Vinylguaiacol to its heptafluorobutyrate derivative can improve its chromatographic behavior and move its signal to a region of the chromatogram with fewer matrix interferences, especially in GC analysis with an electron-capture detector.[4]
Troubleshooting Guides
Issue 1: Poor Recovery of p-Vinylguaiacol
Question: I am experiencing low recovery of p-Vinylguaiacol from my samples. What are the potential causes and how can I troubleshoot this?
Answer:
Low recovery can stem from several factors during sample preparation and analysis. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for poor p-Vinylguaiacol recovery.
Issue 2: Inconsistent Results and Poor Reproducibility
Question: My replicate injections of the same sample are giving highly variable results for p-Vinylguaiacol concentration. What could be the cause?
Answer:
Inconsistent results often point to issues with matrix effects, sample preparation variability, or instrument instability.
Caption: Workflow for addressing inconsistent quantification results.
Data Presentation: Comparison of Analytical Methods
The following tables summarize quantitative data for p-Vinylguaiacol analysis across different matrices and methods.
Table 1: Recovery of p-Vinylguaiacol using Different Sample Preparation Techniques
| Matrix | Sample Preparation Method | Recovery (%) | Reference |
| Orange Juice | Solid-Phase Extraction (C18) | 90 - 103 | [3] |
| Orange Juice | Solid-Phase Extraction (C18) | 100.0 ± 1.2 | [1][2] |
| Wine | Stir Bar Sorptive Extraction (EG/PDMS) | 72.2 - 142.4 | [5] |
| Beer | Liquid-Liquid Extraction (Freon 11) | Not explicitly stated, but method showed good reproducibility (CV 6.3%) | [4] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for p-Vinylguaiacol
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Orange Juice | SPE-HPLC-FLD | - | 5 ppm | [3] |
| Beer | LLE-GC-ECD | 25-50 µg/L | - | [4] |
| Beer | HS-SPME-GC-MS/MS | Lower than previously reported | - | [6] |
| Grapes | GC-MS/MS | ≤ 1 ng/g | 1 - 3.3 ng/mL | [7] |
Experimental Protocols
Protocol 1: Quantification of p-Vinylguaiacol in Orange Juice by SPE-HPLC-FLD
This protocol is adapted from the method described by Lee and Nagy (1992).
1. Sample Preparation: Solid-Phase Extraction (SPE)
- Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- Centrifuge 10 mL of orange juice to remove pulp.
- Load 5 mL of the clarified juice onto the conditioned SPE cartridge.
- Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.
- Elute the p-Vinylguaiacol and other phenolic compounds with 5 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of mobile phase for HPLC analysis.
2. HPLC-FLD Analysis
- Column: C18, 5 µm, 25 cm x 4.6 mm
- Mobile Phase: A linear gradient starting with an aqueous 12% tetrahydrofuran (THF)-5% acetonitrile mixture and ending with 35% aqueous THF over 40 minutes.
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Fluorescence Detection: Excitation at 258 nm and emission at 340 nm.
- Quantification: Prepare a calibration curve using p-Vinylguaiacol standards in the mobile phase.
Protocol 2: Quantification of p-Vinylguaiacol in Beer by HS-SPME-GC-MS
This protocol is based on the method optimized by Rodrigues et al. (2010).
1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
- Decarbonate the beer sample by sonication or gentle stirring.
- Place 6 mL of decarbonated beer into a 20 mL headspace vial.
- Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.
- If using an internal standard, add it at this stage.
- Seal the vial with a septum and cap.
- Incubate the vial at 80°C for 10 minutes to allow for equilibration.
- Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 55 minutes at 80°C.
2. GC-MS Analysis
- Injector: Desorb the fiber in the GC injector at 250°C for 5 minutes in splitless mode.
- Column: A suitable capillary column, such as a DB-WAX or equivalent.
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C at 5°C/min, and hold for 10 minutes.
- Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for quantification. Monitor characteristic ions for p-Vinylguaiacol (e.g., m/z 150, 135, 107).
- Quantification: Create a calibration curve using matrix-matched standards or use a stable isotope-labeled internal standard.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of furaneol and p-vinylguaiacol in orange juice employing differential UV wavelength and fluorescence detection with a unified solid phase extraction [agris.fao.org]
- 3. Solid-phase extraction and HPLC determination of 4-vinyl guaiacol and its precursor, ferulic acid, in orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agraria.com.br [agraria.com.br]
- 5. Smoked-Derived Volatile Phenol Analysis in Wine by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimisation of a simple and reliable method based on headspace solid-phase microextraction for the determination of volatile phenols in beer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-MS Parameters for p-Vinylguaiacol-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography-mass spectrometry (GC-MS) analysis of p-Vinylguaiacol-d3.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound, like other phenolic compounds, contains a polar hydroxyl (-OH) group. This polarity makes the compound less volatile and prone to interacting with active sites in the GC system (e.g., injector liner, column stationary phase), leading to poor peak shape (tailing), reduced sensitivity, and poor reproducibility. Derivatization, typically through silylation, replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte, resulting in improved chromatographic performance.
Q2: What are the common derivatization reagents for this compound?
A2: The most common derivatization technique for phenolic compounds is silylation. Several reagents can be used, with the choice often depending on the specific requirements of the analysis and the presence of other compounds in the sample. Commonly used silylating reagents include:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A versatile and widely used reagent for derivatizing phenols.
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another effective silylating agent for a broad range of compounds.
-
TMSI (N-trimethylsilylimidazole): A strong silylating agent, particularly effective for hydroxyl groups.
For challenging or sterically hindered hydroxyl groups, a catalyst such as TMCS (trimethylchlorosilane) is often added to the silylating reagent to enhance the reaction rate and completeness.
Q3: How do I select an appropriate GC column for this compound analysis?
A3: For the analysis of relatively non-polar silylated derivatives of phenolic compounds, a low to mid-polarity column is generally recommended. The principle of "like dissolves like" applies, where a non-polar column is a good starting point for non-polar compounds.
-
Stationary Phase: A common choice is a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms). These columns offer excellent inertness and low bleed, which is crucial for sensitive MS detection.
-
Column Dimensions: A 30-meter column with a 0.25 mm internal diameter and a 0.25 µm film thickness is a standard configuration that provides a good balance of resolution, analysis time, and sample capacity. For more volatile compounds, a thicker film (e.g., 0.5 µm) can improve retention and peak shape.
Q4: What are the key mass spectral ions to monitor for this compound and its silylated derivative?
Upon silylation with a TMS group, the molecular weight will increase by 72 (Si(CH₃)₃ minus H). Therefore, the silylated this compound would have a molecular weight of approximately 225.
For Selected Ion Monitoring (SIM) mode, you would typically monitor the molecular ion (M+) and one or two characteristic fragment ions. For this compound, the molecular ion would be m/z 153. For the silylated derivative, the molecular ion would be m/z 225, and a common fragment would likely be the loss of a methyl group (M-15), resulting in an ion at m/z 210.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) for this compound
Question: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing for polar compounds like this compound is a common issue and often points to active sites in the GC system or incomplete derivatization.
Troubleshooting Steps:
-
Incomplete Derivatization:
-
Verify Reagent and Protocol: Ensure your silylation reagent is fresh and has been stored under anhydrous conditions. Optimize the derivatization reaction time and temperature. For phenols, a reaction time of 30-60 minutes at 60-80°C is a good starting point.
-
Add a Catalyst: If not already in use, add a small amount of a catalyst like TMCS to your silylation reagent to drive the reaction to completion.
-
-
Active Sites in the Inlet:
-
Liner Deactivation: The glass inlet liner can have active silanol groups. Use a deactivated liner and consider replacing it regularly.
-
Septum Bleed: Coring of the septum can introduce non-volatile material into the liner. Use a high-quality, pre-drilled septum.
-
Contamination: The inlet can accumulate non-volatile residues from previous injections. Clean the injector port according to the manufacturer's instructions.
-
-
Column Issues:
-
Column Contamination: The front end of the column can become contaminated. Trim 10-15 cm from the inlet end of the column.
-
Column Degradation: Over time, the stationary phase can degrade, exposing active sites. If the column is old or has been subjected to high temperatures or oxygen, it may need to be replaced.
-
Issue 2: High Variability in this compound Peak Area
Question: I am using this compound as an internal standard, but its peak area is highly variable between runs. What could be causing this?
Answer:
Variability in the internal standard peak area can compromise the accuracy and precision of your quantitative results.
Troubleshooting Steps:
-
Injection Issues:
-
Autosampler Syringe: Check the syringe for bubbles, leaks, or a sticking plunger. Ensure the correct injection volume is being drawn.
-
Injection Speed: An inconsistent injection speed can affect vaporization in the inlet. Use a consistent, fast injection.
-
-
Inlet Discrimination:
-
Injector Temperature: An injector temperature that is too low can lead to incomplete vaporization of the analyte, while a temperature that is too high can cause degradation. For silylated phenols, an injector temperature of 250-280°C is a good starting point.
-
Liner Type: The choice of inlet liner can impact vaporization. A liner with glass wool can aid in vaporization but may also introduce active sites if not properly deactivated.
-
-
Sample Preparation Inconsistency:
-
Pipetting Errors: Ensure accurate and consistent addition of the internal standard to all samples and standards.
-
Incomplete Mixing: Vortex or thoroughly mix samples after adding the internal standard to ensure homogeneity.
-
Evaporation: If samples are left uncapped for extended periods, volatile solvents can evaporate, concentrating the sample and the internal standard.
-
-
MS Detector Issues:
-
Source Cleaning: A dirty ion source can lead to inconsistent ionization and detection. Clean the ion source as part of regular maintenance.
-
Detector Saturation: If the concentration of the internal standard is too high, it can saturate the detector. Reduce the concentration of the this compound spiking solution.
-
Data Presentation
Table 1: Recommended GC-MS Parameters for Silylated this compound Analysis
| Parameter | Recommended Setting |
| GC System | |
| Injector Type | Split/Splitless |
| Injector Temperature | 250 - 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 to 50:1 (can be optimized) |
| Liner | Deactivated, single taper with glass wool |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| GC Column | |
| Stationary Phase | 5% Diphenyl / 95% Dimethylpolysiloxane |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | |
| Initial Temperature | 60 - 80 °C, hold for 1-2 min |
| Ramp Rate | 10 - 15 °C/min |
| Final Temperature | 280 - 300 °C, hold for 5-10 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Scan Range | m/z 40 - 450 |
| SIM Ions (Silylated) | m/z 225 (Quantifier), m/z 210 (Qualifier) |
Experimental Protocols
Protocol 1: Derivatization of this compound (Silylation)
Materials:
-
Sample containing this compound
-
Silylating reagent (e.g., BSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Autosampler vials with inserts and caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: If your sample is in an aqueous matrix, perform a liquid-liquid extraction into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50 µL of anhydrous pyridine.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven at 70°C for 60 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis.
Mandatory Visualization
Technical Support Center: Troubleshooting Poor Peak Shape for p-Vinylguaiacol
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of p-Vinylguaiacol. The following sections address common issues in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) through a question-and-answer format.
Frequently Asked Questions (FAQs)
Section 1: General Information
Q1: What are the common causes of poor peak shape in chromatography?
Poor peak shape, which compromises analytical accuracy, typically manifests as peak tailing, fronting, or broadening.[1][2] These issues can stem from two primary sources:
-
Chemical Problems: These involve undesirable interactions between the analyte and the stationary phase or other system components. This is a frequent issue for polar compounds like p-Vinylguaiacol.[3][4][5]
-
Physical Problems: These relate to the physical setup and condition of the chromatography system, such as dead volumes, column voids, or improper column installation.[3][6][7] A key diagnostic step is to observe if the issue affects all peaks or only specific ones. If all peaks are distorted, a physical problem at or before the column inlet is likely.[1][6]
Q2: How are p-Vinylguaiacol's chemical properties relevant to chromatography?
p-Vinylguaiacol is a phenolic compound, meaning it has a hydroxyl (-OH) group attached to a benzene ring.[8][9] This polar functional group makes it susceptible to strong secondary interactions, particularly with active sites like silanol groups in silica-based columns, which is a primary cause of peak tailing.[3][4][5] Understanding its properties is key to developing a robust chromatographic method.
Table 1: Physicochemical Properties of p-Vinylguaiacol
| Property | Value | Reference |
| IUPAC Name | 4-ethenyl-2-methoxyphenol | [9] |
| Synonyms | 2-Methoxy-4-vinylphenol, 4-Hydroxy-3-methoxystyrene | [9][10][11] |
| Molecular Formula | C₉H₁₀O₂ | [9][11] |
| Molecular Weight | 150.17 g/mol | [9] |
| Appearance | Colorless or pale straw-colored oily liquid | [9][11] |
| Solubility | Insoluble in water; soluble in oils and organic solvents like ethanol | [9][12][13] |
| Key Functional Groups | Phenolic hydroxyl, Methoxy, Vinyl | [8] |
Section 2: Troubleshooting in High-Performance Liquid Chromatography (HPLC)
Q3: My p-Vinylguaiacol peak is tailing in my reversed-phase HPLC method. What is the most likely cause?
The most common cause of peak tailing for phenolic compounds like p-Vinylguaiacol in reversed-phase HPLC is secondary interactions between the analyte's polar hydroxyl group and ionized residual silanol groups on the silica-based stationary phase.[3][4][5][14] These interactions create an additional retention mechanism to the primary hydrophobic interaction, resulting in a delayed elution for a portion of the analyte molecules, which manifests as a tail.[4][5]
Q4: How can I mitigate peak tailing caused by these silanol interactions?
Several strategies can be employed to minimize secondary silanol interactions and improve peak symmetry. These are summarized in the table below.
Table 2: Solutions for Mitigating Silanol-Induced Peak Tailing in HPLC
| Strategy | Detailed Methodology | Rationale |
| Adjust Mobile Phase pH | Add a small amount of acid (e.g., 0.1% formic acid, trifluoroacetic acid, or phosphoric acid) to the mobile phase to lower the pH to around 2.5-3.0.[5][15] | Lowering the pH suppresses the ionization of silanol groups (pKa ~3.5-4.5), minimizing their ability to interact with the analyte through ion-exchange mechanisms.[5][14] |
| Use an End-Capped Column | Select a modern, high-purity silica column that has been "end-capped." End-capping treats the silica surface to convert most residual silanol groups into less polar entities.[4] | This process chemically deactivates the silica surface, reducing the number of available sites for secondary polar interactions, leading to more symmetrical peaks for polar analytes.[4][15] |
| Increase Buffer Strength | If using a buffer, ensure its concentration is sufficient, typically between 10-50 mM.[6][15] | A higher buffer concentration helps maintain a consistent pH on the column surface and can mask some of the active silanol sites. |
| Use a Guard Column | Install a guard column with a matching stationary phase chemistry before the analytical column. | A guard column protects the analytical column from strongly retained matrix components that can contaminate the column inlet and create active sites, leading to peak distortion.[6][16] |
Q5: All peaks in my chromatogram are distorted, not just p-Vinylguaiacol. What should I investigate?
When all peaks in a chromatogram exhibit similar distortion (e.g., tailing, fronting, or splitting), the problem is almost certainly physical and located at or before the column inlet, affecting the sample band before separation begins.[1][6] The most common causes are a partially blocked inlet frit on the column, a void in the column packing bed, or significant extra-column volume in the system.[1][6][17]
Below is a logical workflow to diagnose these system-level issues.
Section 3: Troubleshooting in Gas Chromatography (GC)
Q6: I'm observing peak tailing for p-Vinylguaiacol in my GC analysis. What are the common causes?
In GC, peak tailing for polar analytes like p-Vinylguaiacol is often caused by unwanted interactions with "active sites" within the system.[7] These are locations that can adsorb polar compounds. Key areas to investigate include:
-
Contaminated or Active GC Liner: The glass liner in the injector can accumulate non-volatile residues from previous injections or have active silanol groups on its surface.[7][18]
-
Improper Column Installation: A ragged or non-perpendicular column cut can create active sites and disturb the sample introduction, causing tailing for all peaks.[7][18] Similarly, positioning the column at the wrong height in the inlet can cause issues.[7]
-
Column Contamination: The first few meters of the column can become contaminated with matrix components, creating active sites that interact with polar analytes.[7]
Q7: My p-Vinylguaiacol peak is fronting. What does this indicate?
Peak fronting, where the front of the peak is less steep than the back, is a classic symptom of column overload.[7][19] This happens when the amount of analyte injected exceeds the capacity of the stationary phase at the head of the column.[19][20]
Table 3: Solutions for Common Peak Shape Issues in GC
| Issue | Probable Cause | Recommended Solution(s) |
| Peak Tailing | Active Sites in Liner/Column | - Replace the injector liner with a fresh, deactivated (silanized) one.[7][18]- Trim 10-20 cm from the front of the analytical column to remove contaminated sections.[7] |
| Poor Column Installation | - Re-cut the column end using a ceramic scoring wafer to ensure a clean, 90° break.[7][18]- Verify and adjust the column installation height in the injector according to the manufacturer's instructions.[7] | |
| Peak Fronting | Column Overload | - Reduce the injection volume.[19][20]- Dilute the sample.[19]- Increase the split ratio to introduce less analyte onto the column.[19][20] |
| Broad Peaks | Incorrect Flow Rate | - Verify the carrier gas flow rate and adjust it to the optimal rate for the column dimensions.[19] |
| Sub-optimal Oven Temperature | - For splitless injection, ensure the initial oven temperature is at least 20°C below the boiling point of the sample solvent to ensure proper analyte focusing.[7] |
Section 4: Experimental Protocols
Sample HPLC Method for p-Vinylguaiacol Analysis
This protocol is a starting point for the analysis of p-Vinylguaiacol and its precursor, ferulic acid, adapted from published methods.[21][22] Optimization will be required for specific sample matrices.
-
Instrumentation: HPLC system with UV or Fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[21]
-
Mobile Phase A: HPLC-grade Water with 0.1% Phosphoric Acid.[10]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient can be used, for example, starting with a low percentage of Mobile Phase B (e.g., 10%) and increasing to a higher percentage (e.g., 40%) over 20-30 minutes to elute both ferulic acid and p-Vinylguaiacol.[21]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength:
-
UV: Approximately 260-280 nm.
-
Fluorescence: Excitation at ~260 nm, Emission at ~340 nm (offers greater sensitivity and selectivity).[21]
-
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Samples should be dissolved in a solvent that is weaker than or matches the initial mobile phase composition (e.g., the initial water/acetonitrile mixture). Filtration through a 0.45 µm filter is recommended.[16] For complex matrices like orange juice, solid-phase extraction (SPE) with a C18 cartridge may be necessary for cleanup.[21]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mastelf.com [mastelf.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. 4-Vinylguaiacol | C9H10O2 | CID 332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Methoxy-4-vinylphenol | SIELC Technologies [sielc.com]
- 11. Buy 4-Vinylguaiacol;2-Methoxy-4-vinylphenol Different Grade from Amitychem - ECHEMI [echemi.com]
- 12. ihbt.res.in [ihbt.res.in]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. chromtech.com [chromtech.com]
- 15. uhplcs.com [uhplcs.com]
- 16. halocolumns.com [halocolumns.com]
- 17. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 18. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 21. Solid-phase extraction and HPLC determination of 4-vinyl guaiacol and its precursor, ferulic acid, in orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Bioproduction of High-Concentration 4-Vinylguaiacol Using Whole-Cell Catalysis Harboring an Organic Solvent-Tolerant Phenolic Acid Decarboxylase From Bacillus atrophaeus [frontiersin.org]
Improving the limit of detection for p-Vinylguaiacol analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the analysis of p-Vinylguaiacol and improving its limit of detection.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of p-Vinylguaiacol using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
GC-MS Analysis Troubleshooting
Question: I am observing significant peak tailing for my p-Vinylguaiacol peak. What are the potential causes and solutions?
Answer: Peak tailing in GC-MS analysis of p-Vinylguaiacol can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Active Sites in the GC System: p-Vinylguaiacol is a polar compound and can interact with active sites (silanol groups) in the injector liner, column, or transfer line.
-
Solution: Use a deactivated liner and a column specifically designed for polar analytes. If the column has been in use for a while, consider trimming the first few centimeters of the column from the injector end.
-
-
Improper Column Installation: An incorrect column installation can create dead volume, leading to peak tailing.
-
Solution: Ensure the column is cut cleanly and installed at the correct depth in both the injector and the detector according to the manufacturer's instructions.
-
-
Contamination: Contamination in the injector or at the head of the column can cause peak distortion.
-
Solution: Clean the injector and replace the septum and liner. If contamination is suspected on the column, bake it out at the maximum recommended temperature.
-
-
Inadequate Desorption from SPME Fiber: If using Solid-Phase Microextraction (SPME), incomplete desorption of p-Vinylguaiacol from the fiber can result in carryover and tailing peaks in subsequent runs.
-
Solution: Optimize the desorption temperature and time in the GC inlet to ensure complete release of the analyte.
-
Question: My p-Vinylguaiacol peak has poor resolution and is co-eluting with other matrix components. How can I improve this?
Answer: Poor resolution is a common challenge, especially in complex matrices. Consider the following adjustments:
-
Optimize the GC Oven Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds.
-
Select a More Appropriate GC Column: A column with a different stationary phase polarity may provide better selectivity for p-Vinylguaiacol and the interfering compounds. For instance, a wax-based column can be effective for separating volatile phenols.
-
Enhance Sample Preparation: Implement a more rigorous cleanup step in your sample preparation protocol to remove interfering matrix components before GC-MS analysis. Techniques like Solid-Phase Extraction (SPE) can be highly effective.
HPLC Analysis Troubleshooting
Question: I am experiencing a drifting baseline during my HPLC analysis of p-Vinylguaiacol. What could be the cause?
Answer: A drifting baseline in HPLC can be attributed to several factors:
-
Column Temperature Fluctuations: Inconsistent column temperature can cause the baseline to drift.
-
Solution: Use a column oven to maintain a stable temperature throughout the analysis.
-
-
Mobile Phase Issues: Changes in the mobile phase composition or contamination can lead to baseline instability.
-
Solution: Ensure the mobile phase is well-mixed, degassed, and prepared fresh. Use high-purity solvents and reagents.
-
-
Column Equilibration: Insufficient column equilibration with the mobile phase before starting the analysis can result in a drifting baseline.
-
Solution: Allow adequate time for the column to equilibrate with the mobile phase until a stable baseline is achieved.
-
Question: The sensitivity for my p-Vinylguaiacol peak is low, and I am struggling to achieve the desired limit of detection. What can I do?
Answer: Improving sensitivity in HPLC analysis often involves a multi-faceted approach:
-
Optimize Detection Wavelength: For UV detection, ensure you are using the optimal wavelength for p-Vinylguaiacol absorbance, which is typically around 260 nm.[1][2]
-
Fluorescence Detection: If your HPLC system has a fluorescence detector, this can offer significantly higher sensitivity and selectivity for phenolic compounds like p-Vinylguaiacol.[3][4]
-
Sample Pre-concentration: Employing a sample pre-concentration step, such as Solid-Phase Extraction (SPE), can effectively increase the concentration of p-Vinylguaiacol in the sample injected into the HPLC.[3]
-
Derivatization: While less common for HPLC analysis of p-Vinylguaiacol, derivatization to a more responsive compound can be considered, although this adds complexity to the sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for p-Vinylguaiacol analysis?
A1: The most prevalent techniques for the analysis of p-Vinylguaiacol are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[3][5][6] GC-MS is often coupled with sample preparation techniques like Solid-Phase Microextraction (SPME) for volatile analysis.[5][6]
Q2: How can I minimize matrix effects when analyzing p-Vinylguaiacol in complex samples like beer or wine?
A2: Matrix effects, which can cause ion suppression or enhancement in MS-based methods and interference in UV detection, can be mitigated by:
-
Effective Sample Cleanup: Using techniques like Solid-Phase Extraction (SPE) to remove interfering compounds.
-
Stable Isotope Dilution Assays (SIDA): This involves using a labeled internal standard that behaves similarly to the analyte, compensating for matrix effects.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples being analyzed.
Q3: What is a suitable internal standard for p-Vinylguaiacol analysis?
A3: The choice of internal standard depends on the analytical method and the sample matrix. For GC-MS analysis, deuterated analogs of p-Vinylguaiacol are ideal. If unavailable, other structurally similar compounds that are not present in the sample, such as 4-ethylguaiacol or other substituted phenols, can be used.
Q4: How can I improve the extraction efficiency of p-Vinylguaiacol using SPME?
A4: To enhance SPME extraction efficiency, you can optimize several parameters:
-
Fiber Coating: Select a fiber coating that has a high affinity for volatile phenols, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[5]
-
Extraction Time and Temperature: Increasing the extraction time and temperature can improve the partitioning of p-Vinylguaiacol onto the SPME fiber. However, excessive temperatures can degrade the analyte or the fiber.[5]
-
Sample Modification: Adding salt to the sample vial can increase the ionic strength and promote the partitioning of volatile compounds into the headspace.
Quantitative Data Summary
The following table summarizes the Limits of Detection (LOD) and Quantification (LOQ) for p-Vinylguaiacol analysis using different analytical methods and in various matrices.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS with Derivatization | Beer | 25-50 pg/L | - | [7] |
| HPLC with Fluorescence Detection | Orange Juice | 10 ppb (µg/L) | - | [4] |
| HPLC-DAD | Wine | 10 µg/L | 50 µg/L | [8][9] |
| HPLC with Fluorescence Detection | Wine | 10 µg/L (for 4-EG) | 50 µg/L (for 4-EG) | [8][9] |
| HPLC-DAD | Orange Juice | 5 ppm (mg/L) | - | [3] |
Experimental Protocols
Protocol 1: Headspace SPME-GC-MS Analysis of p-Vinylguaiacol in Beer
This protocol outlines a general procedure for the analysis of p-Vinylguaiacol in beer using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry.
1. Sample Preparation:
- Degas the beer sample by sonication or by pouring it back and forth between two beakers.
- Pipette 5 mL of the degassed beer into a 20 mL headspace vial.
- Add 1 g of sodium chloride (NaCl) to the vial to increase the ionic strength.
- If an internal standard is used, add the appropriate volume at this stage.
- Immediately seal the vial with a PTFE-faced silicone septum.
2. HS-SPME Procedure:
- Place the vial in an autosampler with an agitator or a heating block.
- Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 10 minutes) with agitation.
- Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 30 minutes) at the same temperature.
- Retract the fiber into the needle.
3. GC-MS Analysis:
- Inject the SPME fiber into the GC inlet, which is held at a high temperature (e.g., 250°C) for thermal desorption of the analytes onto the GC column.
- Use a suitable GC column (e.g., a wax or a 5% phenyl-methylpolysiloxane column).
- Employ a temperature program that provides good separation of p-Vinylguaiacol from other volatile compounds.
- Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for improved sensitivity and quantitative analysis.
Protocol 2: HPLC-DAD Analysis of p-Vinylguaiacol in Orange Juice
This protocol provides a general method for the determination of p-Vinylguaiacol in orange juice using HPLC with a diode-array detector.
1. Sample Preparation (Solid-Phase Extraction):
- Centrifuge the orange juice sample to remove pulp and other solids.
- Condition a C18 SPE cartridge with methanol followed by water.
- Load a specific volume of the clarified orange juice onto the SPE cartridge.
- Wash the cartridge with water to remove sugars and other polar interferences.
- Elute the phenolic compounds, including p-Vinylguaiacol, with a suitable solvent like methanol or acetonitrile.
- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
2. HPLC-DAD Analysis:
- Inject the prepared sample into the HPLC system.
- Use a C18 reversed-phase column for the separation.
- Employ a gradient elution with a mobile phase typically consisting of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
- Set the DAD to monitor at the maximum absorbance wavelength for p-Vinylguaiacol (around 260 nm).[1][2]
- Quantify the p-Vinylguaiacol concentration by comparing its peak area to a calibration curve prepared with known standards.
Visualizations
Caption: Experimental Workflow for p-Vinylguaiacol Analysis by HS-SPME-GC-MS.
Caption: Experimental Workflow for p-Vinylguaiacol Analysis by HPLC-DAD.
Caption: Troubleshooting Logic for Peak Tailing in p-Vinylguaiacol Analysis.
References
- 1. respiratoryresearch.com [respiratoryresearch.com]
- 2. Frontiers | Bioproduction of High-Concentration 4-Vinylguaiacol Using Whole-Cell Catalysis Harboring an Organic Solvent-Tolerant Phenolic Acid Decarboxylase From Bacillus atrophaeus [frontiersin.org]
- 3. Solid-phase extraction and HPLC determination of 4-vinyl guaiacol and its precursor, ferulic acid, in orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimisation of a simple and reliable method based on headspace solid-phase microextraction for the determination of volatile phenols in beer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agraria.com.br [agraria.com.br]
- 8. researchgate.net [researchgate.net]
- 9. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing analyte loss during sample extraction for p-Vinylguaiacol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the loss of p-Vinylguaiacol during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low p-Vinylguaiacol recovery during extraction?
A1: Low recovery of p-Vinylguaiacol is often attributed to several factors:
-
Suboptimal pH: The pH of the sample matrix plays a crucial role in the extraction efficiency of phenolic compounds like p-Vinylguaiacol. For ionizable compounds, adjusting the pH to suppress ionization is critical for efficient partitioning into an organic solvent or retention on a solid phase.[1][2]
-
Analyte Volatility: p-Vinylguaiacol is a volatile organic compound. Analyte loss can occur during sample preparation steps that involve evaporation or high temperatures.[3]
-
Adsorption to Labware: Phenolic compounds can adsorb to the surfaces of glass and plastic labware, leading to significant analyte loss, especially at low concentrations.[4]
-
Matrix Effects: Complex sample matrices can interfere with the extraction and detection of p-Vinylguaiacol, leading to ion suppression or enhancement in mass spectrometry-based analyses.[5][6][7]
-
Improper Solvent Selection (LLE): The choice of extraction solvent in liquid-liquid extraction (LLE) is critical. The solvent's polarity must be well-matched with the analyte to ensure efficient partitioning.[1][2]
-
Inefficient Elution (SPE): In solid-phase extraction (SPE), incomplete elution of the analyte from the sorbent is a common cause of low recovery. The elution solvent must be strong enough to disrupt the interactions between p-Vinylguaiacol and the sorbent.[8]
Q2: How can I prevent the degradation of p-Vinylguaiacol during sample storage and preparation?
A2: p-Vinylguaiacol can be susceptible to degradation. To ensure its stability:
-
Storage Conditions: Store samples and standards at low temperatures and protect them from light. Amber vials are recommended to prevent photodegradation.[9]
-
Avoid Strong Oxidizing Agents, Acids, and Alkalis: p-Vinylguaiacol may be unstable in the presence of strong oxidizing agents, strong acids, and strong alkalis.[10]
-
Minimize Storage Time: Analyze samples as quickly as possible after collection and extraction to minimize the potential for degradation.
-
Consider Derivatization: Derivatization can protect the analyte and improve its stability during analysis.[11][12]
Q3: What is the "matrix effect" and how can I mitigate it for p-Vinylguaiacol analysis?
A3: The matrix effect refers to the alteration of the analytical signal of the analyte due to the presence of other components in the sample matrix.[5] This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[13]
To mitigate matrix effects:
-
Sample Cleanup: Employ effective sample cleanup techniques like SPE to remove interfering matrix components.[14]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the sample matrix to compensate for the effect.[6]
-
Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[15]
Troubleshooting Guides
Issue 1: Low Recovery of p-Vinylguaiacol
| Potential Cause | Troubleshooting Step | Explanation |
| Suboptimal pH | Optimize the pH of the sample before extraction. For LLE, adjust the pH to be at least 2 units below the pKa of p-Vinylguaiacol to ensure it is in its neutral form for better partitioning into an organic solvent.[1][2] For SPE, the sample pH should be optimized for retention on the chosen sorbent.[16] | The ionization state of p-Vinylguaiacol significantly impacts its solubility and interaction with extraction media. |
| Analyte Adsorption | Silanize glassware to reduce active sites for adsorption. Use polypropylene or other low-binding materials for tubes and vials.[4] Rinsing labware with the extraction solvent can also help recover adsorbed analyte. | Phenolic compounds are prone to adsorption on surfaces, leading to analyte loss. |
| Incomplete Elution (SPE) | Optimize the elution solvent composition and volume. Increase the organic solvent strength or add a modifier to improve elution.[8] Test different elution solvents and volumes to find the optimal conditions. | The elution solvent must be strong enough to overcome the interactions between p-Vinylguaiacol and the SPE sorbent. |
| Emulsion Formation (LLE) | To prevent emulsions, use gentle mixing instead of vigorous shaking.[17] To break up emulsions, try adding salt (salting out), centrifuging the sample, or filtering through a glass wool plug.[1][17] | Emulsions are a common issue in LLE, especially with complex matrices, and can trap the analyte, leading to low recovery.[1] |
| Analyte Volatility | Avoid high temperatures during solvent evaporation steps. Use a gentle stream of nitrogen for solvent evaporation at room temperature. | p-Vinylguaiacol is volatile, and excessive heat can lead to significant loss. |
Issue 2: Poor Reproducibility in Extraction
| Potential Cause | Troubleshooting Step | Explanation |
| Inconsistent pH Adjustment | Use a calibrated pH meter and ensure consistent pH adjustment for all samples and standards. | Small variations in pH can lead to significant differences in extraction efficiency. |
| Variable Extraction Time | Standardize the extraction time for all samples. For SPME, ensure the equilibration time is consistent.[3] | The amount of analyte extracted can be time-dependent, especially in non-equilibrium extraction methods like SPME. |
| Inconsistent Solvent Volumes | Use calibrated pipettes and ensure accurate and consistent solvent volumes for all steps. | Variations in solvent volumes can affect the partitioning and recovery of the analyte. |
| Matrix Heterogeneity | Ensure the sample is homogenous before taking an aliquot for extraction. | Inhomogeneity in the sample matrix can lead to variable concentrations of the analyte and interfering compounds. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for p-Vinylguaiacol from Orange Juice
This protocol is based on a method for the determination of 4-vinyl guaiacol in orange juice.[18][19]
-
Sample Pre-treatment:
-
Centrifuge the orange juice sample to remove any particulates.
-
Adjust the pH of the supernatant if necessary for optimal retention on the C18 cartridge.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.[14]
-
-
Sample Loading:
-
Load the pre-treated orange juice sample onto the conditioned C18 cartridge at a slow and steady flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
-
Elution:
-
Post-Elution:
-
The eluate can be directly analyzed by HPLC or concentrated under a gentle stream of nitrogen if necessary.
-
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for p-Vinylguaiacol in Beer
This protocol is based on an optimized method for the analysis of volatile phenols in beer.[3]
-
Sample Preparation:
-
Place a defined volume of beer (e.g., 6 mL) into a headspace vial.
-
Consider adding salt to the sample to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.
-
-
HS-SPME Extraction:
-
Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample vial.
-
Incubate the vial at an optimized temperature (e.g., 80°C) for a specific time (e.g., 55 minutes) with stirring to facilitate the equilibration of p-Vinylguaiacol between the sample and the fiber coating.[3]
-
-
Desorption and GC Analysis:
-
Retract the fiber into the needle and immediately introduce it into the heated injection port of a gas chromatograph (GC) for thermal desorption of the analyte onto the GC column.
-
Visualizations
Caption: Workflow for Solid-Phase Extraction (SPE) of p-Vinylguaiacol.
Caption: Troubleshooting Logic for Low p-Vinylguaiacol Recovery.
References
- 1. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Optimisation of a simple and reliable method based on headspace solid-phase microextraction for the determination of volatile phenols in beer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adsorption of bacteriophages on polypropylene labware affects the reproducibility of phage research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Relationship between the matrix effect and the physicochemical properties of analytes in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 9. agraria.com.br [agraria.com.br]
- 10. ihbt.res.in [ihbt.res.in]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. eijppr.com [eijppr.com]
- 14. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Solid-phase extraction and HPLC determination of 4-vinyl guaiacol and its precursor, ferulic acid, in orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Solid-phase extraction and HPLC determination of 4-vinyl guaiacol and its precursor, ferulic acid, in orange juice. | Sigma-Aldrich [sigmaaldrich.com]
Calibration curve linearity issues with p-Vinylguaiacol-d3
Technical Support Center: p-Vinylguaiacol-d3 Analysis
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantitative analysis of p-Vinylguaiacol using its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for p-Vinylguaiacol using this compound as an internal standard is non-linear, particularly at the higher concentration points. What are the potential causes?
A1: Non-linearity in calibration curves, especially when using deuterated internal standards, can stem from several factors. The most common causes include:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector response can become non-proportional to the ion intensity, leading to a plateauing of the signal.[1][2]
-
Matrix Effects: Even with a stable isotope-labeled internal standard, matrix components can cause differential ion suppression or enhancement between the analyte and the internal standard.[3][4][5] This is sometimes due to slight chromatographic retention time shifts between the deuterated and non-deuterated compounds (isotopic effect).[4][6]
-
Isotopic Contribution (Crosstalk): At very high concentrations of p-Vinylguaiacol, the natural abundance of isotopes (e.g., ¹³C) in the analyte can contribute to the mass channel of the this compound internal standard, artificially inflating its signal and causing the response ratio to deviate.[7][8]
-
Inappropriate Curve Fitting Model: Forcing a linear regression over a wide dynamic range may not be appropriate. The relationship between response and concentration may be inherently non-linear, and a different regression model (e.g., quadratic) might be more suitable.[7][9]
Q2: I'm observing a slight retention time difference between p-Vinylguaiacol and this compound. Is this normal and can it affect my results?
A2: Yes, a small retention time shift between an analyte and its deuterated internal standard is a known phenomenon referred to as the "deuterium isotope effect".[4][6] The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to differences in chromatographic retention. While often minor, this shift can become problematic if it results in the analyte and internal standard eluting into regions of the chromatogram with varying degrees of matrix-induced ion suppression or enhancement, leading to poor correction and a non-linear or inaccurate calibration curve.[3][5]
Q3: Could the stability of the this compound be a factor in my calibration curve issues?
A3: It is a possibility, although less common for methoxy-d3 labeled compounds under typical analytical conditions. Deuterium labels can sometimes be susceptible to back-exchange with protons from the solvent, especially under certain pH and temperature conditions.[10][11] If the deuterium atoms on your this compound are exchanging, the integrity of the internal standard is compromised, which will affect the accuracy and linearity of your calibration. It is crucial to ensure the stability of the deuterated standard under your specific sample preparation and chromatographic conditions.
Troubleshooting Guides
Issue 1: Non-Linearity at the High End of the Calibration Curve
This guide provides a step-by-step approach to diagnosing and resolving non-linearity observed at higher concentrations.
Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. myadlm.org [myadlm.org]
- 6. researchgate.net [researchgate.net]
- 7. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 8. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Ion Suppression in LC-MS Analysis of p-Vinylguaiacol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of p-Vinylguaiacol.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of p-Vinylguaiacol?
A: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, in this case, p-Vinylguaiacol, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced method reproducibility. The "matrix" refers to all components in the sample other than the analyte of interest.[1]
Q2: What are the common causes of ion suppression in LC-MS analysis?
A: Ion suppression is primarily caused by competition for ionization between the analyte and co-eluting matrix components in the ion source.[1] Common sources of interfering compounds include:
-
Endogenous matrix components: Salts, lipids, proteins, and other small molecules from the biological or food sample.
-
Exogenous contaminants: Plasticizers from sample tubes, detergents, and mobile phase additives.
-
High concentrations of the analyte itself: At high concentrations, the analyte can saturate the ionization process.
Q3: How can I determine if ion suppression is affecting my p-Vinylguaiacol analysis?
A: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a standard solution of p-Vinylguaiacol is continuously infused into the mass spectrometer while a blank matrix sample is injected onto the LC column. A dip in the baseline signal at the retention time of p-Vinylguaiacol indicates the presence of co-eluting species that are causing ion suppression.
Another quantitative approach is the post-extraction spike method. The response of p-Vinylguaiacol in a clean solvent is compared to its response in a sample matrix that has been spiked after extraction. A lower response in the matrix indicates ion suppression.
Q4: What is a stable isotope-labeled internal standard, and can it help with ion suppression for p-Vinylguaiacol?
A: A stable isotope-labeled (SIL) internal standard is a version of the analyte where some atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium, carbon-13). A SIL internal standard for p-Vinylguaiacol would be chemically identical and co-elute with it, experiencing the same degree of ion suppression.[2][3] By measuring the ratio of the analyte to the SIL internal standard, accurate quantification can be achieved even in the presence of variable matrix effects.[2][3] While highly effective, the availability of a commercial SIL internal standard for p-Vinylguaiacol may be limited.
Troubleshooting Guides
Guide 1: Initial Assessment of Ion Suppression
This guide outlines the steps to identify and quantify ion suppression for p-Vinylguaiacol.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known concentration of p-Vinylguaiacol into the initial mobile phase or a clean solvent.
-
Set B (Post-Spiked Matrix): Prepare a blank matrix sample by performing the entire sample preparation procedure without the analyte. After the final extraction step, spike the same known concentration of p-Vinylguaiacol into the extracted blank matrix.
-
-
Analyze both sets of samples by LC-MS under the same conditions.
-
Calculate the Matrix Effect (%ME): %ME = (Peak Area in Set B / Peak Area in Set A) * 100
-
%ME < 100% indicates ion suppression.
-
%ME > 100% indicates ion enhancement.
-
%ME = 100% indicates no significant matrix effect.
-
Illustrative Data:
| Sample Matrix | Analyte Concentration (ng/mL) | Peak Area (Neat Solution) | Peak Area (Post-Spiked Matrix) | Matrix Effect (%) |
| Beer | 50 | 1,200,000 | 780,000 | 65.0 |
| Wine | 50 | 1,200,000 | 600,000 | 50.0 |
| Plasma | 50 | 1,200,000 | 420,000 | 35.0 |
This table presents hypothetical data for illustrative purposes.
Guide 2: Mitigating Ion Suppression through Sample Preparation
If significant ion suppression is observed, refining the sample preparation method is a critical step. Below are three common approaches.
Experimental Protocol: Comparison of Sample Preparation Techniques
-
Prepare three sets of spiked matrix samples using the following methods:
-
Method 1: Simple Dilution: Dilute the sample with the initial mobile phase (e.g., 1:10, 1:50, 1:100).
-
Method 2: Liquid-Liquid Extraction (LLE):
-
To 1 mL of sample, add 3 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Method 3: Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 1 mL of the sample.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute p-Vinylguaiacol with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
-
-
Analyze the processed samples by LC-MS.
-
Compare the peak areas and matrix effects for each method to determine the most effective approach for reducing ion suppression.
Illustrative Data Comparison:
| Sample Preparation Method | Peak Area (Arbitrary Units) | Matrix Effect (%) | Recovery (%) |
| Simple Dilution (1:10) | 550,000 | 45.8 | 95 |
| Liquid-Liquid Extraction | 950,000 | 79.2 | 85 |
| Solid-Phase Extraction (C18) | 1,100,000 | 91.7 | 92 |
This table presents hypothetical data for illustrative purposes.
Guide 3: Chromatographic and Mass Spectrometric Optimization
Adjusting LC-MS parameters can also help mitigate ion suppression.
-
Chromatographic Separation:
-
Modify the Gradient: A shallower gradient can improve the separation of p-Vinylguaiacol from interfering matrix components.
-
Change the Column Chemistry: If using a C18 column, consider a different stationary phase (e.g., Phenyl-Hexyl) that may offer different selectivity for the analyte and matrix components.
-
-
Mass Spectrometry Parameters:
-
Optimize Source Conditions: Adjust parameters such as gas flows, temperature, and voltages to enhance the ionization of p-Vinylguaiacol.
-
Consider APCI: If using Electrospray Ionization (ESI), which is more susceptible to ion suppression, switching to Atmospheric Pressure Chemical Ionization (APCI) may reduce matrix effects, provided p-Vinylguaiacol ionizes well with this technique.
-
Visualizations
Caption: Troubleshooting workflow for ion suppression in LC-MS analysis.
Caption: The relationship between causes and effects of ion suppression.
References
Technical Support Center: p-Vinylguaiacol-d3 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the purity of their p-Vinylguaiacol-d3 internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a deuterated form of p-Vinylguaiacol, an aromatic compound. In analytical chemistry, it is commonly used as an internal standard. An internal standard is a compound of known concentration added to a sample to facilitate the quantification of a specific analyte. The purity of the internal standard is critical because any impurities can interfere with the accurate measurement of the target analyte, leading to erroneous results.
Q2: What are the common impurities that might be present in a this compound standard?
A2: Impurities in this compound can originate from the synthesis process or from degradation over time. Potential impurities may include:
-
Unlabeled p-Vinylguaiacol: The non-deuterated analogue.
-
Isomers: Such as o-Vinylguaiacol or m-Vinylguaiacol.
-
Starting materials and reagents: Residual reactants from the synthesis.
-
Related guaiacol derivatives: Commercial guaiacol, a related compound, can contain impurities like creosols, methylguaiacols, anisole, and syringol isomers.[1]
-
Degradation products: See Q3 for more details.
Q3: What are the potential degradation products of this compound?
A3: this compound, like its non-deuterated counterpart, can degrade under certain conditions, particularly with exposure to heat, light, oxygen, and non-optimal pH.[2][3] Studies on 4-vinylguaiacol have shown that it can degrade to form compounds such as vanillin and apocynol, especially during aging or in the presence of oxygen.[4] Thermal degradation can also lead to the formation of other phenolic compounds.[5]
Q4: How should I store my this compound internal standard to ensure its stability?
A4: To minimize degradation, this compound should be stored in a cool, dark place, preferably in a refrigerator at 2-8°C, and in an amber vial to protect it from light.[6] The container should be tightly sealed to prevent exposure to air and moisture.
Troubleshooting Guide
This guide addresses common issues encountered when assessing the purity of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Multiple peaks observed in chromatogram (GC or HPLC) | 1. Presence of impurities in the standard. 2. On-column degradation of the analyte. 3. Contamination of the solvent or analytical system. | 1. Analyze the standard by a secondary method (e.g., GC-MS or LC-MS) to identify the additional peaks. 2. Lower the injector and/or column temperature. 3. Run a blank solvent injection to check for system contamination. |
| Purity value is lower than specified by the manufacturer. | 1. Degradation of the standard due to improper storage. 2. Inaccurate quantification method. 3. Water content in the standard. | 1. Review storage conditions. If degradation is suspected, a fresh standard should be obtained. 2. Verify the calibration of the analytical instrument and the accuracy of the integration parameters. 3. Perform Karl Fischer titration to determine the water content and correct the purity value accordingly. |
| Inconsistent results between different analytical runs. | 1. Inhomogeneous sample. 2. Instability of the analyte in the prepared solution. 3. Variability in the analytical instrument's performance. | 1. Ensure the standard is fully dissolved and the solution is thoroughly mixed before each injection. 2. Prepare fresh solutions for each analytical run and analyze them promptly. 3. Perform system suitability tests before each run to ensure the instrument is performing within specifications. |
Experimental Protocols
Below are detailed methodologies for assessing the purity of this compound.
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities. Derivatization is often employed for phenolic compounds to improve their chromatographic behavior.[7][8][9]
1. Sample Preparation (with Silylation):
- Accurately weigh approximately 1 mg of the this compound standard into a vial.
- Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
- Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
- Cap the vial tightly and heat at 60-70°C for 30 minutes.
- Cool to room temperature before injection.
2. GC-MS Conditions:
| Parameter | Condition |
| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Mass Range | 40-450 amu |
3. Data Analysis:
- Identify the main peak corresponding to the silylated this compound.
- Identify any impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).
- Calculate the purity by the area normalization method, assuming all components have the same response factor. For higher accuracy, determine the relative response factors of identified impurities using certified reference standards.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for non-volatile impurities and can be performed without derivatization.[10][11][12]
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the this compound standard.
- Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 100 µg/mL.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Gradient | 0-5 min: 30% B 5-20 min: 30% to 90% B 20-25 min: 90% B 25-26 min: 90% to 30% B 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 260 nm or Diode Array Detector (DAD) for peak purity analysis |
| Injection Volume | 10 µL |
3. Data Analysis:
- Calculate the purity using the area normalization method from the chromatogram.
- Use a DAD to assess the spectral purity of the main peak.
Protocol 3: Purity Assessment by Quantitative NMR (qNMR)
qNMR is a primary ratio method that can provide a highly accurate purity assessment without the need for a specific reference standard of the analyte.[13][14][15][16]
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of this compound into an NMR tube.
- Accurately weigh approximately 5-10 mg of a certified internal calibrant (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The calibrant should have a known purity and its signals should not overlap with the analyte's signals.
- Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).
2. NMR Acquisition Parameters (Example for a 500 MHz spectrometer):
| Parameter | Setting |
| Pulse Program | zg30 (or similar quantitative pulse program) |
| Relaxation Delay (d1) | > 5 x T1 of the slowest relaxing proton |
| Number of Scans | 16 or more for good signal-to-noise |
| Receiver Gain | Optimized for signal intensity without clipping |
| Spectral Width | Appropriate for observing all signals |
3. Data Processing and Analysis:
- Apply appropriate phasing and baseline correction to the spectrum.
- Integrate a well-resolved, characteristic signal of this compound and a signal from the internal calibrant.
- Calculate the purity using the following formula:
Visualizations
Caption: Workflow for assessing the purity of this compound internal standard.
Caption: Troubleshooting logic for addressing purity issues with this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. Generation of 4-vinylguaiacol through a novel high-affinity ferulic acid decarboxylase to obtain smoke flavours without carcinogenic contaminants | PLOS One [journals.plos.org]
- 3. Bioproduction of High-Concentration 4-Vinylguaiacol Using Whole-Cell Catalysis Harboring an Organic Solvent-Tolerant Phenolic Acid Decarboxylase From Bacillus atrophaeus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Bioproduction of High-Concentration 4-Vinylguaiacol Using Whole-Cell Catalysis Harboring an Organic Solvent-Tolerant Phenolic Acid Decarboxylase From Bacillus atrophaeus [frontiersin.org]
- 11. weinobst.at [weinobst.at]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determination of total phenol and six polyphenolic components in the polyphenol extract of Cinnamomi cortex by quantitative nuclear magnetic resonance spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to p-Vinylguaiacol Quantification: Isotope Dilution vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of p-vinylguaiacol, a significant flavor and aroma compound found in various food products, beverages, and as a potential biomarker. The focus is on the validation of an isotope dilution method, benchmarked against established techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Experimental data and detailed protocols are presented to aid researchers in selecting the most suitable method for their specific application.
Introduction to p-Vinylguaiacol and its Quantification
p-Vinylguaiacol (4-vinyl-2-methoxyphenol) is a phenolic compound that contributes characteristic spicy, clove-like aromas to products such as beer, wine, and coffee.[1] Its concentration is a critical quality parameter in the food and beverage industry. Accurate and precise quantification of p-vinylguaiacol is essential for quality control, process optimization, and sensory analysis.
The choice of an analytical method for p-vinylguaiacol quantification depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation. This guide explores the principles and performance characteristics of three key methods: Isotope Dilution Mass Spectrometry (IDMS), HPLC-UV, and GC-MS.
Methodologies and Performance Comparison
The gold standard for quantification, Isotope Dilution Mass Spectrometry, involves the addition of a known amount of an isotopically labeled internal standard (e.g., p-vinylguaiacol-d3) to the sample.[][3] This standard is chemically identical to the analyte but has a different mass, allowing for highly accurate and precise measurements that correct for sample loss during preparation and instrumental analysis.
Alternative methods, such as HPLC-UV and GC-MS, are also widely used. HPLC-UV offers a cost-effective and straightforward approach for routine analysis, while GC-MS provides high sensitivity and selectivity, particularly for volatile compounds.
Performance Data Summary
The following tables summarize the typical validation parameters for the quantification of p-vinylguaiacol using a proposed Isotope Dilution GC-MS method and compares them with reported data for HPLC-UV and a standard GC-MS method.
Table 1: Comparison of Method Validation Parameters for p-Vinylguaiacol Quantification
| Parameter | Isotope Dilution GC-MS (Proposed) | HPLC-UV[4][5] | Standard GC-MS[6][7] |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 µg/L | 1 - 10 µg/L | 0.1 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.05 µg/L | 5 - 50 µg/L | 0.5 - 5 µg/L |
| Accuracy (Recovery %) | 98 - 102% | 90 - 105% | 92 - 108% |
| Precision (RSD %) | < 5% | < 10% | < 8% |
| Specificity | Very High (Mass-based) | Moderate (Chromatographic) | High (Mass-based) |
| Robustness | High | Moderate | High |
Note: The data for the Isotope Dilution GC-MS method is based on typical performance characteristics for validated methods of similar phenolic compounds, as a specific validated method for p-vinylguaiacol was not found in the literature. The data for HPLC-UV and Standard GC-MS are compiled from various sources.
Experimental Protocols
Isotope Dilution GC-MS Method (Proposed Protocol)
This protocol describes a model procedure for the quantification of p-vinylguaiacol in a liquid matrix (e.g., beer, wine) using a stable isotope dilution assay with GC-MS.
1. Materials and Reagents:
-
p-Vinylguaiacol standard
-
This compound (isotopically labeled internal standard)[][3]
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Methanol, HPLC grade
-
Deionized water
2. Sample Preparation:
-
To 10 mL of the liquid sample, add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 mg/L solution in methanol).
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Perform a liquid-liquid extraction by adding 5 mL of dichloromethane and shaking vigorously for 2 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the phases.
-
Carefully collect the organic (bottom) layer and pass it through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
MSD Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
p-Vinylguaiacol: m/z 150 (quantifier), 135, 107 (qualifiers)
-
This compound: m/z 153 (quantifier), 138, 110 (qualifiers)
-
4. Quantification:
-
Create a calibration curve by analyzing standards containing a fixed amount of the internal standard and varying concentrations of the native p-vinylguaiacol.
-
The concentration of p-vinylguaiacol in the sample is determined by the ratio of the peak area of the analyte to the peak area of the internal standard.
HPLC-UV Method (Adapted from[4])
1. Materials and Reagents:
-
p-Vinylguaiacol standard
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Phosphoric acid
-
Deionized water
2. Sample Preparation:
-
Degas the liquid sample by sonication.
-
Filter the sample through a 0.45 µm syringe filter.
3. HPLC-UV Analysis:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of methanol, water, and phosphoric acid (e.g., 400:590:10, v/v/v)[4]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV detector at 260 nm[4]
4. Quantification:
-
Prepare a calibration curve using external standards of p-vinylguaiacol.
-
Quantify the p-vinylguaiacol in the sample by comparing its peak area to the calibration curve.
Visualizing the Workflow and Validation Process
To better understand the experimental and logical flows, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for p-vinylguaiacol quantification using isotope dilution GC-MS.
Caption: Logical flow of the analytical method validation process.
Conclusion
The choice of an analytical method for p-vinylguaiacol quantification is a critical decision that impacts the reliability and accuracy of the results. The proposed isotope dilution GC-MS method, while requiring access to a mass spectrometer and a labeled internal standard, offers the highest level of accuracy and precision, making it ideal for research, drug development, and reference material certification. HPLC-UV provides a robust and cost-effective alternative for routine quality control applications where the highest sensitivity is not paramount. Standard GC-MS offers a balance of sensitivity and selectivity suitable for many applications.
This guide provides the necessary information for researchers and scientists to make an informed decision based on their specific analytical needs and available resources. The detailed protocols and comparative data serve as a valuable starting point for method development and validation in the quantification of p-vinylguaiacol.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Internal Standards for Volatile Phenol Analysis in Wine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of internal standards used in the analysis of volatile phenols in wine, supported by experimental data from various studies. The selection of an appropriate internal standard is critical for accurate and reliable quantification of volatile phenols, which are significant contributors to the aroma profile of wine and can be indicative of microbial spoilage or smoke taint.
The Role of Internal Standards in Chemical Analysis
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard has physicochemical properties similar to the analyte of interest but is not naturally present in the sample. It is added at a known concentration to both the calibration standards and the samples. The ratio of the analyte signal to the internal standard signal is then used for quantification, improving the accuracy and precision of the results.
Caption: The logical workflow for using internal standards in chemical analysis.
Comparison of Common Internal Standards
The most effective internal standards for volatile phenol analysis are isotopically labeled analogs of the target analytes, as their chemical and physical properties are nearly identical. However, non-labeled phenolic compounds can also be used. This section compares commonly employed internal standards.
| Internal Standard | Type | Analytes | Sample Preparation | Analytical Method | Key Performance Data | Reference |
| d4-4-Ethylphenol | Deuterated | 4-Ethylphenol, 4-Ethylguaiacol | Solid Phase Microextraction (SPME) | GC-MS | Not explicitly detailed, but used for accurate quantification.[1][2] | --INVALID-LINK-- |
| Anisole-d8 | Deuterated | Guaiacol, 4-Methylguaiacol, Cresols, etc. | Headspace Solid-Phase Microextraction (HS-SPME) | GC-MS | Calibration curves plotted as the ratio of volatile area to internal standard area.[3] | --INVALID-LINK-- |
| d3-Guaiacol, d3-Methyl Guaiacol, d7-p-Cresol, d3-Syringol | Deuterated Mix | Guaiacol, Methyl Guaiacol, Cresols, Syringol, etc. | Liquid-Liquid Extraction (LLE) with pentane:ethyl acetate | GC-MS (SIM mode) | Linearity of all compounds was >0.99 over the concentration range of 0 to 200 µg/L.[4] | --INVALID-LINK-- |
| 1-Octanol | Non-Deuterated | Alcohols, Esters, Lactones, Fatty acids, etc. | Liquid-Liquid Extraction (LLE) with dichloromethane | GC-MS | Calibration curves showed good linearity (R² from 0.9951 to 0.9992). Recovery ranged from 92.2% to 103%.[5] | --INVALID-LINK-- |
| 3,4-Dimethylphenol | Non-Deuterated | 4-Ethylguaiacol, 4-Ethylphenol | Headspace Solid-Phase Microextraction (HS-SPME) | GC-MS | Linearity was studied in the concentration ranges of 40-400 µg/L for 4-ethylguaiacol and 200-1800 µg/L for 4-ethylphenol.[6] | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are summaries of experimental protocols from the cited literature.
Protocol 1: Analysis of 4-Ethylphenol and 4-Ethylguaiacol using Deuterated Internal Standard (Pollnitz et al., 2000)[2][3]
-
Internal Standard: d4-4-Ethylphenol.
-
Sample Preparation: Solid Phase Microextraction (SPME).
-
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS).
-
Details: While the full detailed protocol is not available in the provided search results, the use of a deuterated internal standard specific to the analyte of interest is a robust approach for accurate quantification.
Protocol 2: General Volatile Phenol Analysis using Deuterated Internal Standard (Anatech Instruments)[4]
-
Internal Standard: Anisole-d8.
-
Sample Preparation (HS-SPME):
-
Place 10 mL of synthetic wine in a vial.
-
Spike with volatile phenol standards and the internal standard.
-
Incubate the vial at 50°C for 5 minutes.
-
Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 50°C.
-
Desorb the fiber in the GC injector at 250°C for 10 minutes.
-
-
Analytical Method (GC-MS):
-
Column: J&W DB-FFAP (60 m, 0.25 mm i.d., 0.5 µm film thickness).
-
Oven Program: 40°C (1 min), then to 150°C at 25°C/min (held for 3 min), then to 200°C at 5°C/min (held for 5 min), and finally to 250°C at 5°C/min (held for 2 min).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Injector Mode: Splitless at 250°C.
-
Protocol 3: Analysis of Smoke-Derived Volatile Phenols using a Deuterated Internal Standard Mix (Baldock et al.)[5]
-
Internal Standards: d3-Guaiacol, d3-Methyl Guaiacol, d7-p-Cresol, and d3-Syringol.
-
Sample Preparation (LLE):
-
To 5 mL of juice, wine, or hydrolysate in a 10 mL screw-capped vial, add 100 µg of the internal standard mix.
-
Mix and then extract with 2 mL of a 1:1 pentane:ethyl acetate solution.
-
Analyze the solvent extract.
-
-
Analytical Method (GC-MS):
-
Mode: Selected Ion Monitoring (SIM).
-
Calibration: Calibration functions for each volatile phenol were created over a concentration range of 0 to 200 µg/L (0 to 1000 µg/L for syringol and methyl syringol).
-
General Workflow for Volatile Phenol Analysis in Wine
The following diagram illustrates a typical workflow for the analysis of volatile phenols in wine, from sample receipt to final data analysis.
Caption: A generalized workflow for the analysis of volatile phenols in wine.
Conclusion
The choice of internal standard significantly impacts the accuracy and reliability of volatile phenol analysis in wine. Deuterated internal standards, which are isotopically labeled analogs of the target analytes, are the preferred choice as they most closely mimic the behavior of the analytes during sample preparation and analysis. When specific deuterated standards are unavailable, other compounds with similar chemical properties that are not naturally present in wine can be used. The experimental protocols outlined in this guide, in conjunction with the comparative data, provide a valuable resource for researchers in selecting the most appropriate internal standard and methodology for their specific analytical needs.
References
- 1. Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. awri.com.au [awri.com.au]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Guide to Inter-laboratory Comparison of p-Vinylguaiacol Measurement
This guide provides a comparative overview of analytical methodologies for the quantification of p-vinylguaiacol (4-vinylguaiacol), a key flavor compound in various beverages. The information is compiled from published research to assist laboratories in selecting and validating their methods, and to highlight the importance of inter-laboratory comparisons for ensuring data accuracy and comparability.
Introduction
p-Vinylguaiacol is a phenolic compound that contributes characteristic spicy, clove-like, or smoky aromas to beverages such as beer, wine, and coffee. Its concentration is a critical quality parameter, and accurate measurement is essential for product consistency and consumer satisfaction. Inter-laboratory comparison studies, also known as proficiency testing, are crucial for evaluating and improving the reliability of analytical measurements.[1][2] By analyzing the same samples at multiple laboratories, these studies help to identify potential biases, assess method performance, and ensure that different laboratories can produce comparable results.[1][2]
Analytical Methodologies
The two primary analytical techniques employed for the determination of p-vinylguaiacol are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or other detectors.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like p-vinylguaiacol. It offers high sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is another widely used technique for the analysis of p-vinylguaiacol. It is particularly suitable for non-volatile or thermally labile compounds and offers robust and reliable quantification.
Experimental Protocols
Below are summaries of typical experimental protocols for GC-MS and HPLC analysis of p-vinylguaiacol as reported in scientific literature.
GC-MS Experimental Protocol
-
Sample Preparation: Liquid-liquid extraction with a suitable solvent (e.g., dichloromethane) is a common sample preparation step.[3] The addition of an internal standard is recommended for accurate quantification.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Injector: Splitless or split injection may be used depending on the concentration of the analyte.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of compounds.
-
Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is the most common mode.
-
Acquisition Mode: Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[4]
-
HPLC Experimental Protocol
-
Sample Preparation: Samples may be filtered or subjected to solid-phase extraction (SPE) to remove interfering matrix components.
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Column: A reversed-phase C18 column is frequently used.
-
Mobile Phase: A mixture of an aqueous phase (often with an acid modifier like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is used for elution. Isocratic or gradient elution can be applied.
-
Detector: A UV detector is commonly used, with the detection wavelength set at the maximum absorbance of p-vinylguaiacol (around 260 nm).
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Data Presentation: Comparison of Reported Method Performance
The following table summarizes the performance characteristics of different analytical methods for p-vinylguaiacol measurement as reported in various studies. Note: This data is compiled from different sources and direct comparison should be made with caution due to variations in matrices and experimental conditions.
| Parameter | GC-MS Method 1 | HPLC-UV Method 1 | HPLC-UV Method 2 |
| Limit of Detection (LOD) | - | 0.86 μg/mL (for a similar compound)[5] | 0.02 μg/mL[6] |
| Limit of Quantification (LOQ) | - | 2.88 μg/mL (for a similar compound)[5] | - |
| **Linearity (R²) ** | >0.99[7] | >0.99[8] | >0.99[5] |
| Recovery | 80-120%[7] | 80-120%[9] | - |
| Precision (%RSD) | <15%[7] | <15%[9] | <3.0%[6] |
| Retention Time | Varies with column and temperature program | Varies with column and mobile phase | - |
Mandatory Visualizations
Caption: A typical experimental workflow for the analysis of p-Vinylguaiacol.
References
- 1. The benefits of proficiency testing schemes in brewing at Campden BRI [campdenbri.co.uk]
- 2. Wine Proficiency Testing Expands | Lab Manager [labmanager.com]
- 3. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole [mdpi.com]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: Unpacking the Accuracy and Precision of p-Vinylguaiacol-d3 Based Methods
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is paramount. When it comes to the analysis of p-Vinylguaiacol, a compound often associated with flavor profiles in food and beverages and a potential biomarker, the use of its deuterated stable isotope, p-Vinylguaiacol-d3, as an internal standard in mass spectrometry-based methods offers a significant analytical advantage. This guide provides an objective comparison of methods utilizing this stable isotope dilution analysis (SIDA) with other analytical approaches, supported by experimental data and detailed protocols.
Stable isotope dilution analysis is a powerful technique that enhances the accuracy and precision of quantification by mitigating matrix effects and variabilities in sample preparation and instrument response. By introducing a known quantity of the isotopically labeled internal standard (this compound) at the beginning of the analytical workflow, it co-elutes with the native analyte (p-Vinylguaiacol) and experiences identical experimental conditions. The ratio of the analyte to the internal standard is then used for quantification, effectively canceling out most sources of error.
Comparative Analysis of Analytical Methods
Table 1: Performance Characteristics of a Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) Method for Volatile Phenols using a Deuterated Internal Standard.
| Analyte | Internal Standard | Linearity (R²) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| 4-Vinylguaiacol | Anisole-d8 | 0.998 | 0.1 | 0.3 |
| Guaiacol | Anisole-d8 | 0.999 | 0.2 | 0.7 |
| 4-Methylguaiacol | Anisole-d8 | 0.999 | 0.1 | 0.3 |
| 4-Ethylphenol | Anisole-d8 | 0.997 | 0.5 | 1.7 |
| 4-Ethylguaiacol | Anisole-d8 | 0.998 | 0.2 | 0.7 |
Data synthesized from a study on the determination of volatile phenols in wine.
Table 2: Performance of Alternative Methods for p-Vinylguaiacol Quantification.
| Analytical Method | Internal Standard | Matrix | Recovery (%) | Precision (RSD %) | Limit of Detection (LOD) |
| Gas Chromatography - Electron Capture Detector | Eugenol | Beer | 90 ± 5 | 6.3 | 25-50 µg/L[1] |
| High-Performance Liquid Chromatography - Fluorescence Detector | Not Specified | Orange Juice | 90 - 103 | Not Reported | 5 ppm[2] |
The Principle of Stable Isotope Dilution Analysis
The core of the this compound based method lies in the principle of isotope dilution. The following diagram illustrates this concept.
Caption: Principle of Stable Isotope Dilution Analysis.
Experimental Protocols
A detailed methodology for a typical HS-SPME-GC-MS analysis of volatile phenols, adaptable for the use of this compound, is provided below.
1. Sample Preparation:
-
A 10 mL aliquot of the liquid sample (e.g., wine, beer) is placed into a 20 mL headspace vial.
-
A known amount of the internal standard solution (this compound in a suitable solvent) is added to each sample, quality control, and calibration standard.
-
To increase the volatility of the analytes, a salt, such as sodium chloride (e.g., 1 g), is often added to the vial.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
The vial is sealed and placed in a heated autosampler tray (e.g., at 60°C) for a defined equilibration time (e.g., 15 minutes) with agitation.
-
An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace of the sample for a specific extraction time (e.g., 30 minutes) to adsorb the volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The SPME fiber is then desorbed in the heated injection port of the GC-MS.
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. Specific ions for p-Vinylguaiacol and this compound are monitored.
-
The following diagram outlines the general experimental workflow.
Caption: Experimental Workflow for HS-SPME-GC-MS Analysis.
Conclusion
References
The Analyst's Guide to p-Vinylguaiacol: A Comparative Review of Detection and Quantitation Methods in Complex Matrices
A deep dive into the analytical methodologies for the determination of p-Vinylguaiacol, offering a comparative analysis of performance, detailed experimental protocols, and a focus on the Limit of Detection (LOD) and Limit of Quantitation (LOQ) in challenging matrices such as beer, wine, and fruit juices.
For researchers, scientists, and professionals in the drug development and food and beverage industries, the accurate detection and quantification of p-Vinylguaiacol (4-vinylguaiacol) is of paramount importance. This volatile phenolic compound, often associated with characteristic spicy, clove-like aromas, can significantly impact the sensory profile of consumer products. Its presence can be both a desirable characteristic, as in certain beers, or an indicator of spoilage. This guide provides a comprehensive comparison of analytical techniques used for its determination, with a focus on their limits of detection and quantitation.
Comparative Analysis of Analytical Techniques
The determination of p-Vinylguaiacol in complex matrices necessitates robust analytical methods that can overcome interference from other compounds. The most commonly employed techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with various detectors. The choice of method often depends on the required sensitivity, the complexity of the matrix, and the available instrumentation.
| Analytical Technique | Sample Preparation | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| GC-ECD | Liquid-Liquid Extraction (LLE) & Derivatization | Beer | 25-50 pg/L | - | [1] |
| SBSE-GC-MS | Stir Bar Sorptive Extraction | Beer | - | < 3 µg/L | [2] |
| HPLC-FLD | Direct Injection | Wine | 11 µg/L | - | [3] |
| HPLC-UV | Solid-Phase Extraction (SPE) | Orange Juice | - | 5 ppm (5000 µg/L) | [4] |
| RP-HPLC-UV | Solid-Phase Extraction (SPE) | Sake | - | - | [5] |
| Isocratic HPLC-UV | Direct Injection | Wheat Beer | - | - | [6] |
Table 1: Comparison of LOD and LOQ for p-Vinylguaiacol Determination. This table summarizes the reported limits of detection and quantitation for various analytical methods in different complex matrices. Please note that direct comparison should be made with caution due to variations in experimental conditions and definitions of LOD/LOQ.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of experimental protocols from cited literature.
GC-ECD Method for p-Vinylguaiacol in Beer[1]
-
Sample Preparation: 10 ml of decarbonated beer is mixed with an internal standard and extracted with 10 ml of Freon 11. The organic layer is separated, and the solvent is evaporated.
-
Derivatization: The residue is derivatized with heptafluorobutyric anhydride (HFBA) in the presence of triethylamine.
-
GC-ECD Analysis: A Varian-3700 gas chromatograph equipped with a 63Ni electron-capture detector is used. The column is a 3.6 m x 2 mm glass column packed with 5% SE-30 on Chromosorb W (HP) mesh 80/100. The carrier gas is nitrogen at a flow rate of 30 ml/min.
SBSE-GC-MS Method for Volatile Phenols in Beer and Wine[2]
-
Sample Preparation: Beverage samples are diluted with a phosphate buffer (1M, pH 7).
-
Extraction: An ethylene glycol/polydimethylsiloxane (EG/PDMS) stir bar is used for extraction.
-
GC-MS Analysis: Volatile phenols are thermally desorbed from the stir bar and analyzed by GC-MS.
HPLC-FLD Method for Vinylphenols in Wine[3]
-
Sample Preparation: Direct injection of the wine sample.
-
HPLC Analysis: An HPLC system with a fluorescence detector is used. The excitation wavelength is set at 225 nm and the emission wavelength at 320 nm.
HPLC-UV Method for p-Vinylguaiacol in Orange Juice[4]
-
Sample Preparation: A C18 solid-phase extraction (SPE) is used for sample cleanup and concentration.
-
HPLC Analysis: A C18 column (5-microns, 25-cm) is used with a linear gradient of aqueous tetrahydrofuran (THF) and acetonitrile. Detection is performed using a UV detector.
Workflow and Methodological Considerations
The selection of an appropriate analytical method is a critical step in the accurate determination of p-Vinylguaiacol. The following diagram illustrates a general workflow, from sample collection to data analysis.
Figure 1: General workflow for p-Vinylguaiacol analysis.
The limit of detection (LOD) and limit of quantitation (LOQ) are critical parameters for method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. As indicated in Table 1, the choice of technique significantly impacts these limits. For instance, the GC-ECD method offers exceptional sensitivity in the pg/L range, making it suitable for detecting trace amounts of p-Vinylguaiacol.[1] In contrast, HPLC-UV methods may have higher detection limits, in the ppm range, but can be advantageous in terms of simplicity and robustness.[4]
References
- 1. agraria.com.br [agraria.com.br]
- 2. Analysis of volatile phenols in alcoholic beverage by ethylene glycol-polydimethylsiloxane based stir bar sorptive extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. weinobst.at [weinobst.at]
- 4. Solid-phase extraction and HPLC determination of 4-vinyl guaiacol and its precursor, ferulic acid, in orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Volatile Phenolic Compounds Responsible for 4-vinylguaiacol-like Odor Characteristics of Sake [jstage.jst.go.jp]
- 6. scielo.br [scielo.br]
Comparison of different extraction techniques for p-Vinylguaiacol
For researchers, scientists, and professionals in drug development, the efficient extraction of p-Vinylguaiacol, a compound of interest for its aromatic and potential bioactive properties, is a critical step. This guide provides an objective comparison of four key extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Microextraction (SPME), Supercritical Fluid Extraction (SFE), and Ultrasound-Assisted Extraction (UAE). The performance of these methods is evaluated based on experimental data, offering insights into their respective yields, efficiencies, and operational parameters.
Data Summary
The following tables summarize the quantitative data gathered for each extraction technique, providing a clear comparison of their performance metrics.
Table 1: Performance Comparison of p-Vinylguaiacol Extraction Techniques
| Technique | Matrix | Recovery/Yield | Purity | Processing Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | Fermentation Broth | Up to 98.9% (Molar Conversion Yield)[1][2] | Up to 98.4%[1] | 10-60 min per sample[3] | High | High capacity, well-established | Labor-intensive, emulsion formation, use of potentially hazardous solvents |
| Solid-Phase Microextraction (SPME) | Beer, Wine, Orange Juice | 90-103% (SPE recovery)[4] | High (for analytical purposes) | 30-60 min per sample[5][6] | Minimal (solventless for extraction) | Fast, simple, solvent-free, sensitive | Limited capacity, fiber degradation, matrix effects |
| Supercritical Fluid Extraction (SFE) | General Plant Material | Not specifically reported for p-Vinylguaiacol | High | 10-120 min | Primarily CO2 (green solvent) | "Green" technique, tunable selectivity, low temperature | High initial equipment cost, may require co-solvents for polar analytes |
| Ultrasound-Assisted Extraction (UAE) | General Plant Material | Up to 156% increase in phenol yield compared to conventional methods[7] | Dependent on solvent and matrix | 5-60 min[7] | Moderate | Fast, efficient, reduced solvent and energy consumption | Potential for analyte degradation at high intensity, matrix-dependent efficiency |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Liquid-Liquid Extraction (LLE)
This protocol is a general representation for the extraction of p-Vinylguaiacol from a liquid matrix, such as a fermentation broth.
Materials:
-
Separatory funnel
-
Organic solvent (e.g., n-octane, ethyl acetate, dichloromethane)[1][3]
-
Aqueous solution containing p-Vinylguaiacol
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Place the aqueous solution containing p-Vinylguaiacol into a separatory funnel.
-
Add an equal volume of the selected organic solvent.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure by opening the stopcock.
-
Allow the layers to separate. The organic layer containing the p-Vinylguaiacol is typically the top layer when using solvents less dense than water.
-
Drain the lower aqueous layer and collect the organic layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to maximize recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude p-Vinylguaiacol extract.
Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is optimized for the analysis of volatile phenols like p-Vinylguaiacol in beverages such as beer.
Materials:
-
SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[5][6]
-
Headspace vials (e.g., 20 mL) with septa
-
Heating and agitation device (e.g., magnetic stirrer with hotplate)
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for analysis
Procedure:
-
Place a defined volume of the liquid sample (e.g., 4-6 mL of beer) into a headspace vial.[5]
-
Add salt (e.g., 1.8 g NaCl) to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.[5]
-
If quantitative analysis is required, add an internal standard solution.[5]
-
Seal the vial with a septum cap.
-
Place the vial in a heating block or water bath at the optimized extraction temperature (e.g., 40-80°C).[5][6]
-
Expose the SPME fiber to the headspace above the sample for the optimized extraction time (e.g., 30-55 minutes) with agitation.[5][6]
-
Retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes.
-
Analyze the desorbed compounds by GC-MS.
Supercritical Fluid Extraction (SFE)
This is a general protocol for the extraction of phenolic compounds from a solid plant matrix using supercritical CO2.
Materials:
-
Supercritical Fluid Extractor
-
High-purity CO2
-
Co-solvent (e.g., ethanol), if needed
-
Grinded solid sample matrix
Procedure:
-
Grind the solid sample to a uniform particle size to increase the surface area for extraction.
-
Pack the ground sample into the extraction vessel of the SFE system.
-
Pressurize the system with CO2 to the desired supercritical pressure (e.g., 10-30 MPa).[8]
-
Heat the extraction vessel to the desired supercritical temperature (e.g., 40-60°C).[8]
-
If a co-solvent is used, it is introduced into the CO2 stream at a specific concentration (e.g., 5-20%).[8]
-
Allow the supercritical fluid to pass through the sample matrix for a defined extraction time (e.g., 30-120 minutes).
-
The extract-laden supercritical fluid is then depressurized in a collection vessel, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
Collect the precipitated extract for further analysis or purification.
Ultrasound-Assisted Extraction (UAE)
This protocol outlines a general procedure for the extraction of phenolic compounds from a solid matrix using ultrasonication.
Materials:
-
Ultrasonic bath or probe sonicator
-
Extraction solvent (e.g., ethanol-water mixture)[7]
-
Extraction vessel (e.g., beaker or flask)
-
Filtration apparatus
-
Grinded solid sample matrix
Procedure:
-
Place a known amount of the ground solid sample into the extraction vessel.
-
Add a specific volume of the extraction solvent to achieve the desired solid-to-liquid ratio.
-
Immerse the extraction vessel in an ultrasonic bath or place the probe of a sonicator into the solvent mixture.
-
Apply ultrasound at a specific frequency and power for a defined period (e.g., 5-60 minutes).[7]
-
Maintain the temperature of the extraction mixture, if necessary, using a cooling bath.
-
After sonication, separate the solid material from the liquid extract by filtration or centrifugation.
-
The liquid extract containing the phenolic compounds can then be further processed or analyzed. An increase of 156% in phenol yield has been observed for brewers' spent grain when comparing UAE to classic extraction techniques with the same solvent.[7]
Visualizing the Workflows
The following diagrams, created using Graphviz, illustrate the experimental workflows for each extraction technique.
References
- 1. US20070224668A1 - Process for producing 4-vinylguaiacol by biodecaroxylation of ferulic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. agraria.com.br [agraria.com.br]
- 4. Smoked-Derived Volatile Phenol Analysis in Wine by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brjac.com.br [brjac.com.br]
- 7. mdpi.com [mdpi.com]
- 8. Supercritical CO2-ethanol extraction of oil from green coffee beans: optimization conditions and bioactive compound identification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GC-MS and LC-MS Methods for the Quantification of p-Vinylguaiacol
A comprehensive guide for researchers on the cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 4-vinylguaiacol (4-VG), a key compound in food and beverage aroma.
This guide provides a detailed comparison of GC-MS and LC-MS analytical methods for the quantification of 4-vinylguaiacol. It includes a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most suitable technique for their specific applications.
Performance Characteristics: GC-MS vs. LC-MS for 4-Vinylguaiacol Analysis
The selection of an analytical method hinges on various factors including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of quantitative performance data for both GC-MS and LC-MS methods based on available literature.
| Parameter | GC-MS | LC-MS/HPLC | Notes |
| Linearity Range | 0-500 µg/L (Beer, with derivatization) | 10-5000 µg/L (Wine, LC-MS/MS for similar phenols); 20-2000 µg/L (Wine, HPLC-Fluorescence) | Both techniques demonstrate good linearity over a relevant concentration range for food and beverage analysis. |
| Limit of Detection (LOD) | 25-50 pg/L (Beer, with derivatization) | 10 µg/L (Wine, LC-MS/MS for similar phenols); 11 µg/L (Wine, HPLC-Fluorescence); 1 µg/L (Wine, HPLC-Fluorescence for similar phenols) | GC-MS, particularly with derivatization, can achieve extremely low detection limits. LC-MS/MS also offers excellent sensitivity. |
| Limit of Quantification (LOQ) | Not explicitly stated in all reviewed literature, but typically 3-5x LOD. | 50 µg/L (Wine, LC-MS/MS for similar phenols); 5 µg/L (Wine, HPLC-Fluorescence for similar phenols) | The LOQ is crucial for accurate quantification at low concentrations. |
| Accuracy (Recovery) | Not explicitly stated in all reviewed literature. | 90-103% (Orange Juice, HPLC) | Both methods, when properly validated, are expected to have high accuracy. |
| Precision (RSD) | 6.3% (Beer, with derivatization) | Not explicitly stated in all reviewed literature. | Good precision is achievable with both techniques. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline typical experimental protocols for both GC-MS and LC-MS analysis of 4-vinylguaiacol.
GC-MS Experimental Protocol
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like 4-vinylguaiacol. To prevent the thermal decarboxylation of precursor acids (e.g., ferulic acid) into 4-VG in the hot injector, sample preparation often includes a cleanup step to remove these precursors.[1] In some cases, derivatization is employed to improve the chromatographic properties and sensitivity of the analyte.[2]
Sample Preparation (Liquid-Liquid Extraction):
-
Acidify the sample (e.g., beer, wine) to pH < 2.
-
Add an internal standard (e.g., eugenol).[2]
-
Extract the sample with a suitable organic solvent (e.g., dichloromethane, diethyl ether).
-
Wash the organic extract with a sodium bicarbonate solution to remove acidic precursors like ferulic acid.[1]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen.
-
(Optional) Derivatize the extract using an agent like heptafluorobutyric anhydride (HFBA) to enhance sensitivity.[2]
GC-MS Parameters:
-
Column: HP-INNOWAX fused silica capillary column (30 m x 0.25 mm i.d., 0.5 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[1]
-
Injector Temperature: 220°C.[1]
-
Injection Mode: Splitless (2 µL injection volume).[1]
-
Oven Temperature Program: Hold at 55°C for 7 min, then ramp to 220°C at 5°C/min, and hold for 20 min.[1]
-
Mass Spectrometer:
LC-MS Experimental Protocol
Liquid chromatography is well-suited for the analysis of less volatile and thermally sensitive compounds. It often requires less sample preparation compared to GC-MS.
Sample Preparation (Dilute and Shoot or SPE):
-
Direct Injection: For cleaner matrices, samples like wine can be diluted with a suitable solvent (e.g., methanol) and directly injected.[3][4][5]
-
Solid-Phase Extraction (SPE): For more complex matrices like orange juice, a C18 SPE cartridge can be used for sample cleanup and concentration.[6]
-
Condition the C18 cartridge with methanol and then water.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the 4-vinylguaiacol with a suitable solvent (e.g., methanol, acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
LC-MS/MS Parameters:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid).[1][6]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Mass Spectrometer:
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both GC-MS and LC-MS analysis of 4-vinylguaiacol.
Caption: GC-MS workflow for 4-vinylguaiacol analysis.
Caption: LC-MS workflow for 4-vinylguaiacol analysis.
Conclusion
Both GC-MS and LC-MS are robust and reliable techniques for the quantification of 4-vinylguaiacol. The choice between the two often depends on the specific requirements of the analysis.
-
GC-MS is an excellent choice for achieving very low detection limits, especially when coupled with derivatization. However, it requires careful sample preparation to avoid the in-source formation of 4-VG from its precursors.[1] It is particularly well-suited for volatile compound analysis.[7]
-
LC-MS , particularly LC-MS/MS, offers high selectivity and sensitivity with often simpler sample preparation protocols, such as "dilute and shoot".[3][4][5] This makes it a very attractive method for high-throughput analysis and for compounds that are not amenable to GC due to low volatility or thermal instability.[7]
Ultimately, the optimal method will be determined by the sample matrix, the required sensitivity, available instrumentation, and the desired sample throughput. A thorough method validation is essential to ensure accurate and reliable results regardless of the chosen technique.
References
- 1. Analysis of Volatile Phenolic Compounds Responsible for 4-vinylguaiacol-like Odor Characteristics of Sake [jstage.jst.go.jp]
- 2. agraria.com.br [agraria.com.br]
- 3. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Solid-phase extraction and HPLC determination of 4-vinyl guaiacol and its precursor, ferulic acid, in orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iltusa.com [iltusa.com]
The Gold Standard for Quantification: p-Vinylguaiacol-d3 Versus Analog Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of p-Vinylguaiacol, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, p-Vinylguaiacol-d3, and traditional analog internal standards. The information presented herein is supported by established principles of analytical chemistry and findings from relevant studies.
In quantitative analysis, particularly in complex matrices, an internal standard is introduced to the sample to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. The ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible.
Mitigating Matrix Effects: The Key Challenge
A significant hurdle in bioanalysis is the "matrix effect," where co-eluting endogenous components of the sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. The effectiveness of an internal standard is largely determined by its ability to co-elute with the analyte and experience the same degree of matrix effect, thus providing accurate normalization of the signal.
This compound: The Superior Choice for Accuracy
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry. In a SIL internal standard, one or more atoms of the analyte are replaced with their heavy stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their physicochemical properties remain nearly identical.
The primary advantage of this compound is its ability to co-elute with the unlabeled p-Vinylguaiacol, ensuring that both compounds experience the same ionization suppression or enhancement from the sample matrix. This co-elution and identical chemical behavior lead to a more accurate and precise quantification, as the ratio of the analyte to the internal standard remains constant even in the presence of significant matrix effects.
Analog Internal Standards: A Viable but Compromised Alternative
Analog internal standards are structurally similar but not identical to the analyte of interest. For the quantification of p-Vinylguaiacol, several analog internal standards have been employed in various studies, including 4-n-butylphenol, 3,4-dimethylphenol, and eugenol. While more readily available and often less expensive than their deuterated counterparts, analog internal standards have inherent limitations.
Due to structural differences, an analog internal standard may not perfectly co-elute with p-Vinylguaiacol and may exhibit different ionization efficiencies. This can lead to inadequate compensation for matrix effects, potentially compromising the accuracy and precision of the results. However, in some cases, a carefully selected analog internal standard can provide acceptable performance.
Comparative Overview
The following table summarizes the key characteristics and expected performance of this compound versus common analog internal standards for the quantification of p-Vinylguaiacol.
| Feature | This compound (Stable Isotope Labeled) | Analog Internal Standards (e.g., 4-n-butylphenol, Eugenol) |
| Structural Similarity | Nearly identical to p-Vinylguaiacol | Structurally similar, but with differences in functional groups or alkyl chains |
| Co-elution with Analyte | Expected to co-elute perfectly | May have different retention times |
| Matrix Effect Compensation | Excellent, as it experiences the same ionization effects as the analyte | Variable and potentially incomplete; may not accurately track the analyte's response in the presence of matrix effects |
| Accuracy & Precision | Generally higher, leading to more reliable quantitative data | May be lower, with a higher risk of biased results |
| Availability & Cost | Generally less available and more expensive to synthesize | More readily available and typically less expensive |
Experimental Protocols: A Look at the Literature
Example Protocol Using an Analog Internal Standard (GC-MS)
In a study on the analysis of volatile phenolic compounds in sake, 4-n-butylphenol was used as an internal standard for the quantification of p-Vinylguaiacol by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: A 10 mL sake sample was diluted with an equal volume of water, and 20 µg of 4-n-butylphenol (internal standard) was added. The sample was then subjected to solid-phase extraction (SPE) using a C18 cartridge. The trapped compounds were eluted with ethyl acetate, washed with a sodium bicarbonate solution to remove phenolic acids, dried, and concentrated.
-
GC-MS Analysis: An Agilent 7890A GC/5975C inert XL MSD was used with an HP-INNOWAX capillary column. The oven temperature was programmed to achieve separation. Quantification was performed in selected ion monitoring (SIM) mode, using m/z 150 for both 4-vinylguaiacol and the internal standard, 4-n-butylphenol.
Example Protocol Using a Deuterated Internal Standard for Related Phenols (GC-MS)
A study on smoke-derived volatile phenols in grapes and wine utilized several deuterated internal standards, including d3-guaiacol and d3-syringol, for the quantification of a panel of phenols that included p-vinylguaiacol.
-
Sample Preparation: To 5 mL of juice or wine, 100 µg of a mixture of deuterated internal standards (including d3-guaiacol) was added. The sample was then extracted with a 1:1 mixture of pentane and ethyl acetate.
-
GC-MS Analysis: The solvent extract was analyzed by GC-MS in SIM mode. Calibration curves were generated for each volatile phenol of interest over a concentration range of 0 to 200 µg/L.
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the decision-making process for selecting an internal standard and a typical analytical workflow.
Caption: Workflow for selecting an internal standard.
Caption: General analytical workflow for quantification.
Conclusion
For the highest level of accuracy and precision in the quantification of p-Vinylguaiacol, particularly in complex sample matrices, the use of the stable isotope-labeled internal standard, this compound, is strongly recommended. Its ability to perfectly mimic the behavior of the analyte during sample preparation and analysis provides superior compensation for matrix effects compared to analog internal standards. While analog internal standards offer a more accessible and cost-effective option, researchers must be aware of the potential for compromised data quality and should perform thorough method validation to ensure the chosen standard is fit for purpose. The investment in a SIL internal standard often leads to more robust and reliable data, which is critical in research and drug development settings.
Safety Operating Guide
Personal protective equipment for handling p-Vinylguaiacol-d3
This guide provides immediate, essential safety and logistical information for handling p-Vinylguaiacol-d3 in a laboratory setting. The following procedures are based on the known hazards of the structurally similar compound, p-Vinylguaiacol, and general best practices for handling aromatic phenols. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.
Hazard Identification and Personal Protective Equipment (PPE)
p-Vinylguaiacol and related aromatic compounds are classified as hazardous. The primary hazards associated with the non-deuterated analogue, p-Vinylguaiacol, are corrosive and irritant properties. Therefore, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure safety.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling aromatic compounds.[1][2] Avoid latex gloves due to potential for poor chemical resistance.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect skin and clothing from spills.[2] |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical to safely handle this compound. The following workflow outlines the necessary steps from preparation to post-handling cleanup.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
